Methyl 5-acetamido-2-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-acetamido-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-9(13)8(5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOILLVHUXHWRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368251 | |
| Record name | methyl 5-acetamido-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81887-68-5 | |
| Record name | methyl 5-acetamido-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 5-acetamido-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 5-acetamido-2-hydroxybenzoate, a valuable compound in pharmaceutical research and development. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a substituted benzene ring with hydroxyl, acetamido, and methyl ester functional groups, makes it a versatile building block. This guide explores two common and effective synthesis routes, providing researchers with the necessary information to replicate and optimize its production.
Synthesis Pathways
Two principal pathways for the synthesis of this compound are outlined below. Both routes are viable and the choice of pathway may depend on the availability of starting materials and desired scale of production.
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Route A: Direct acetylation of Methyl 5-amino-2-hydroxybenzoate.
-
Route B: A two-step process involving the acetylation of 5-aminosalicylic acid followed by Fischer esterification.
Pathway Visualization
The logical flow of each synthesis pathway is depicted in the following diagrams.
An In-depth Technical Guide to Methyl 5-acetamido-2-hydroxybenzoate
CAS Number: 81887-68-5
This technical guide provides a comprehensive overview of Methyl 5-acetamido-2-hydroxybenzoate, including its chemical properties, synthesis, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a derivative of salicylic acid. Its physicochemical properties are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |
| Molecular Weight | 209.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC | PubChem[1] |
| InChIKey | JOILLVHUXHWRQB-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 209.06880783 Da | PubChem[1] |
| Topological Polar Surface Area | 75.6 Ų | PubChem[1] |
Synthesis
The synthesis of this compound is typically achieved in a two-step process starting from 5-aminosalicylic acid. The first step involves the acetylation of the amino group to form 5-acetamido-2-hydroxybenzoic acid. The second step is the esterification of the carboxylic acid group to yield the final methyl ester.
Experimental Protocols
Step 1: Synthesis of 5-Acetamido-2-hydroxybenzoic Acid
This protocol is adapted from the synthesis of the parent carboxylic acid.[2]
-
Materials:
-
5-aminosalicylic acid
-
Acetic anhydride
-
Water
-
-
Procedure:
-
Suspend 5-aminosalicylic acid in water.
-
Add acetic anhydride to the suspension.
-
Heat the reaction mixture with stirring.
-
Cool the mixture to induce crystallization.
-
Collect the solid product by filtration.
-
The crude product can be purified by recrystallization from water.
-
Step 2: Synthesis of this compound (Fischer-Speier Esterification)
-
Materials:
-
5-acetamido-2-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 5-acetamido-2-hydroxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath.
-
Reflux the reaction mixture for several hours (reaction progress can be monitored by thin-layer chromatography).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
-
Biological Activity and Mechanism of Action
Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, its structural similarity to other salicylate derivatives, particularly its immediate precursor, 5-acetamido-2-hydroxybenzoic acid, allows for informed postulation of its potential biological role.
Inferred Anti-inflammatory and Analgesic Properties
The parent compound, 5-acetamido-2-hydroxybenzoic acid, has been reported to exhibit significant anti-nociceptive and anti-inflammatory activities.[2] Studies have suggested that these effects may be mediated through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3][4] Salicylates are known to suppress the induction of the COX-2 gene, thereby reducing the production of pro-inflammatory prostaglandins.[5]
The esterification of the carboxylic acid group to a methyl ester in this compound may alter its pharmacokinetic properties, such as solubility and cell membrane permeability, which could in turn influence its biological activity. However, without direct experimental evidence, the biological activity profile of the methyl ester remains presumptive.
Proposed Signaling Pathway (based on the precursor)
The anti-inflammatory action of salicylates is linked to the inhibition of the COX-2 pathway. This pathway is initiated by inflammatory stimuli, leading to the production of prostaglandins, which are key mediators of inflammation and pain.
References
- 1. This compound | C10H11NO4 | CID 2361132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 4. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Analysis of Methyl 5-acetamido-2-hydroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Methyl 5-acetamido-2-hydroxybenzoate, a compound of interest in pharmaceutical research and development. The following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Predicted Spectral Data
The following data has been predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | Ar-OH |
| ~9.8 | Singlet | 1H | NH -C=O |
| ~8.0 | Doublet | 1H | Ar-H 6 |
| ~7.6 | Doublet of doublets | 1H | Ar-H 4 |
| ~6.9 | Doublet | 1H | Ar-H 3 |
| ~3.9 | Singlet | 3H | O-CH ₃ |
| ~2.1 | Singlet | 3H | C(=O)-CH ₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) / ppm | Assignment |
| ~169.5 | Ester C =O |
| ~168.0 | Amide C =O |
| ~155.0 | C 2 |
| ~133.0 | C 5 |
| ~127.0 | C 6 |
| ~122.0 | C 4 |
| ~118.0 | C 3 |
| ~115.0 | C 1 |
| ~52.0 | O-C H₃ |
| ~24.0 | C(=O)-C H₃ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3400-3200 | Broad | O-H (stretch) |
| ~3300 | Medium | N-H (stretch) |
| ~3050 | Weak | Aromatic C-H (stretch) |
| ~2950 | Weak | Aliphatic C-H (stretch) |
| ~1720 | Strong | C=O (ester, stretch) |
| ~1680 | Strong | C=O (amide I, stretch) |
| ~1610, 1540 | Medium-Strong | C=C (aromatic, stretch) |
| ~1560 | Medium | N-H (bend) |
| ~1280 | Strong | C-O (ester, stretch) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound under electron ionization are listed below.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 209 | [M]⁺ (Molecular Ion) |
| 178 | [M - OCH₃]⁺ |
| 150 | [M - COOCH₃]⁺ |
| 136 | [M - NHCOCH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed protocols for obtaining the spectral data described above.
NMR Spectroscopy
-
Sample Preparation:
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Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
If required for precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard.[3]
-
-
Instrumentation and Data Acquisition:
-
Use a 400 MHz (or higher field) NMR spectrometer.
-
For ¹H NMR, acquire data over a spectral width of 0-12 ppm.
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For ¹³C NMR, acquire data over a spectral width of 0-200 ppm.
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Ensure the spectrometer is properly tuned and shimmed to obtain optimal resolution.
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IR Spectroscopy (ATR-FTIR)
-
Sample Preparation:
-
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.[6]
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
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Mass Spectrometry (Electron Ionization)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]
-
-
Ionization:
-
Mass Analysis and Detection:
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the spectral analysis process.
Caption: A logical workflow for the spectral analysis of an organic compound.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. ATR-IR & IR Interpretation of Organic Compound.pptx [slideshare.net]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Navigating the Solubility Landscape of Methyl 5-acetamido-2-hydroxybenzoate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of Methyl 5-acetamido-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. The intended audience for this document includes researchers, chemists, and professionals in the field of drug development and manufacturing.
Summary of Solubility Profile
Precise quantitative solubility data for this compound in common organic and inorganic solvents remains limited in publicly available literature. However, based on the solubility of structurally related analogs, a qualitative assessment can be inferred.
A known piece of data for the target compound is that this compound is reportedly not soluble in chloroform.[1] For a closely related compound, 5-acetamido-2-hydroxy benzoic acid, qualitative solubility has been described as "cold-soluble" in ethanol, methanol, dimethylsulfoxide (DMSO), acetonitrile, acetic acid, and acetone. It is noted as "hot-soluble" in ethyl acetate and water, and insoluble in dichloromethane and hexane. Another related compound, Methyl 5-acetylsalicylate, is described as soluble in methanol.
This information suggests that this compound likely exhibits favorable solubility in polar aprotic and protic solvents, with limited solubility in nonpolar solvents.
| Solvent | Compound | Solubility |
| Chloroform | This compound | Not Soluble[1] |
| Ethanol | 5-acetamido-2-hydroxy benzoic acid | Cold-Soluble |
| Methanol | 5-acetamido-2-hydroxy benzoic acid | Cold-Soluble |
| Dimethylsulfoxide (DMSO) | 5-acetamido-2-hydroxy benzoic acid | Cold-Soluble |
| Acetonitrile | 5-acetamido-2-hydroxy benzoic acid | Cold-Soluble |
| Acetic Acid | 5-acetamido-2-hydroxy benzoic acid | Cold-Soluble |
| Acetone | 5-acetamido-2-hydroxy benzoic acid | Cold-Soluble |
| Ethyl Acetate | 5-acetamido-2-hydroxy benzoic acid | Hot-Soluble |
| Water | 5-acetamido-2-hydroxy benzoic acid | Hot-Soluble |
| Dichloromethane | 5-acetamido-2-hydroxy benzoic acid | Insoluble |
| Hexane | 5-acetamido-2-hydroxy benzoic acid | Insoluble |
| Methanol | Methyl 5-acetylsalicylate | Soluble |
Experimental Protocols for Solubility Determination
The "gold standard" for determining equilibrium solubility is the shake-flask method . This technique is widely recognized for its accuracy in establishing the thermodynamic equilibrium solubility of a compound in a given solvent.
Shake-Flask Method: A Step-by-Step Protocol
-
Preparation of a Saturated Solution: An excess amount of the solid compound (solute) is added to a known volume of the solvent in a sealed container, typically a glass flask. This ensures that the solvent becomes saturated with the solute.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (often 24-72 hours). This agitation, usually achieved with an orbital shaker, ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Temperature control is critical as solubility is highly temperature-dependent.
-
Phase Separation: Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Quantification: The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose. Other methods such as UV-Vis spectroscopy or gravimetric analysis can also be employed.
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the experimental temperature.
Visualizing the Workflow
The following diagrams illustrate the general workflow for solubility determination.
References
Unveiling the Biological Potential of Methyl 5-acetamido-2-hydroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-acetamido-2-hydroxybenzoate, a derivative of salicylic acid, has garnered interest for its potential therapeutic applications, notably in the realm of anti-inflammatory and analgesic treatments. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, drawing upon available literature. While specific quantitative data for this compound remains limited, this document outlines its synthesis, presumed mechanism of action based on its structural class, and potential therapeutic avenues. Furthermore, it details standardized experimental protocols relevant to the assessment of its anti-inflammatory and analgesic properties, providing a framework for future research and development.
Introduction
This compound, also known as Methyl 2-hydroxy-5-acetamidobenzoate, belongs to the family of salicylates, a class of compounds renowned for their therapeutic effects, most notably exemplified by acetylsalicylic acid (aspirin). The core structure of salicylic acid provides a versatile scaffold for chemical modifications aimed at enhancing efficacy and reducing side effects. The addition of an acetamido group at the 5-position and the methylation of the carboxylic acid function may influence the compound's pharmacokinetic and pharmacodynamic properties. This guide explores the existing knowledge surrounding this compound and provides a roadmap for its further investigation.
Synthesis
The synthesis of this compound is well-documented and typically involves the acetylation of the amino group of a precursor molecule.
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the following steps:
-
Reaction Setup: Methyl 5-amino-2-hydroxybenzoate is combined with acetic anhydride.
-
Heating: The mixture is heated, typically to around 100°C, for a short period to facilitate the acetylation reaction.
-
Cooling and Concentration: The reaction mixture is then cooled and concentrated under vacuum to remove excess reagents and solvent.
-
Recrystallization: The crude product is purified by recrystallization, often from an ethanol-water mixture, to yield the final product.
Biological Activity and Mechanism of Action
The biological activity of this compound is presumed to be similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes.
Presumed Mechanism of Action: COX Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of these enzymes, particularly the inducible COX-2 isoform at sites of inflammation, is a hallmark of NSAID activity.
Caption: Postulated mechanism of action via COX enzyme inhibition.
Quantitative Data
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Reference Compound (e.g., Celecoxib) | Value | Value | Value |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | % Inhibition of Edema |
| This compound | Data not available | Data not available |
| Reference Compound (e.g., Indomethacin) | Value | Value |
Table 3: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
| Compound | Dose (mg/kg) | % Inhibition of Writhing |
| This compound | Data not available | Data not available |
| Reference Compound (e.g., Aspirin) | Value | Value |
Potential Therapeutic Applications
A patent has mentioned the use of this compound in formulations for the treatment of psoriasis[1]. This suggests a potential role for the compound in managing inflammatory skin conditions. Its presumed anti-inflammatory and analgesic properties also indicate potential applications in the treatment of other inflammatory disorders and pain management.
Detailed Experimental Protocols
To facilitate further research into the biological activity of this compound, the following detailed protocols for key experiments are provided.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound (this compound) are prepared in appropriate buffers.
-
Enzyme Incubation: The COX enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor for a specified time at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a set incubation period, the reaction is terminated.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.
In Vivo Carrageenan-Induced Paw Edema Test
This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compound, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally or intraperitoneally to the animals. A control group receives the vehicle alone, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 ml of 1% carrageenan solution in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vivo Acetic Acid-Induced Writhing Test
This model is used to screen for peripheral analgesic activity.
Methodology:
-
Animal Acclimatization: Swiss albino mice are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound, vehicle, or a standard analgesic (e.g., aspirin) is administered to different groups of mice.
-
Induction of Writhing: Thirty minutes after compound administration, 0.1 ml of a 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Conclusion
This compound presents an interesting scaffold for the development of novel anti-inflammatory and analgesic agents. Its structural similarity to known NSAIDs strongly suggests a mechanism of action involving COX inhibition. However, the lack of specific quantitative biological data necessitates further investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating the pharmacological profile of this compound. Future studies should focus on determining its in vitro potency and selectivity for COX enzymes and confirming its efficacy in established in vivo models of inflammation and pain. Such data will be crucial for validating its therapeutic potential and guiding its progression in the drug discovery and development pipeline.
References
"Methyl 5-acetamido-2-hydroxybenzoate" mechanism of action
[2] Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI (2023-11-09) The design, synthesis, and evaluation of novel non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects are big challenges today. In this work, two 5-acetamido-2-hydroxy benzoic acid derivatives were proposed, increasing the alkyl position (methyl) in an acetamide moiety, and synthesized, and their structural elucidation was performed using 1H NMR and 13C NMR. The changes in methyl in larger groups such as phenyl and benzyl aim to increase their selectivity over cyclooxygenase 2 (COX-2). These 5-acetamido-2-hydroxy benzoic acid derivatives were prepared using classic methods of acylation reactions with anhydride or acyl chloride. Pharmacokinetics and toxicological properties were predicted using computational tools, and their binding affinity (kcal/mol) with COX-2 receptors (Mus musculus and Homo sapiens) was analyzed using docking studies (PDB ID 4PH9, 5KIR, 1PXX and 5F1A). An in-silico study showed that 5-acetamido-2-hydroxy benzoic acid derivates have a better bioavailability and binding affinity with the COX-2 receptor, and in-vivo anti-nociceptive activity was investigated by means of a writhing test induced by acetic acid and a hot plate. PS3, at doses of 20 and 50 mg/kg, reduced painful activity by 74% and 75%, respectively, when compared to the control group (20 mg/kg). Regarding the anti-nociceptive activity, the benzyl showed reductions in painful activity when compared to acetaminophen and 5-acetamido-2-hydroxy benzoic acid. However, the proposed derivatives are potentially more active than 5-acetamido-2-hydroxy benzoic acid and they support the design of novel and safer derivative candidates. Consequently, more studies need to be conducted to evaluate the different pharmacological actions, the toxicity of possible metabolites that can be generated, and their potential use in inflammation and pain therapy. ... (2023-11-09) The design, synthesis, and evaluation of novel non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects are big challenges today. In this work, two 5-acetamido-2-hydroxy benzoic acid derivatives were proposed, increasing the alkyl position (methyl) in an acetamide moiety, and synthesized, and their structural elucidation was performed using 1H NMR and 13C NMR. The changes in methyl in larger groups such as phenyl and benzyl aim to increase their selectivity over cyclooxygenase 2 (COX-2). ... (2023-11-09) The anti-edematogenic properties were evaluated using the carrageenan-induced paw edema model and croton oil-induced dermatitis in Wistar rats, and 5-acetamido-2-hydroxy benzoic acid did not promote behavioral changes or animal deaths during the acute evaluation of oral toxicity. The 5-acetamido-2-hydroxy benzoic acid exhibited peripheric anti-nociceptive activity, evidenced by the reduction in the behavior of abdominal writhing induced by acetic acid, presenting an ED50 value of 4.95 mg
An In-Depth Technical Guide to Methyl 5-acetamido-2-hydroxybenzoate Derivatives and Analogues for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 5-acetamido-2-hydroxybenzoate, its derivatives, and analogues, with a focus on their synthesis, biological activities, and potential as anti-inflammatory agents. The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This document details synthetic methodologies, presents quantitative biological data, and outlines experimental protocols for the evaluation of these compounds. Furthermore, it includes visualizations of synthetic pathways and experimental workflows to facilitate a deeper understanding of the drug discovery process for this promising class of molecules.
Introduction
This compound and its parent compound, 5-acetamido-2-hydroxybenzoic acid, are derivatives of salicylic acid, a well-established scaffold in medicinal chemistry. The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects has led to the exploration of various modifications of the salicylate core. The introduction of an acetamido group at the 5-position has been shown to be a promising strategy for enhancing anti-inflammatory and analgesic properties, primarily through selective inhibition of COX-2.[1][2] This guide serves as a technical resource for researchers engaged in the design, synthesis, and evaluation of this class of compounds.
Chemical Synthesis
The synthesis of 5-acetamido-2-hydroxybenzoic acid derivatives typically involves the acylation of a 5-aminosalicylic acid precursor. The methyl ester can be prepared either by direct esterification of the corresponding carboxylic acid or by using a methyl-esterified starting material.
A general synthetic approach involves the reaction of 5-aminosalicylic acid with an appropriate acylating agent, such as an acid anhydride or acyl chloride, in a suitable solvent. The use of a base, like potassium carbonate, can facilitate the reaction when using acyl chlorides.[2]
General Synthesis of 5-Acetamido-2-hydroxybenzoic Acid Derivatives
The synthesis of 5-acetamido-2-hydroxybenzoic acid (PS1), 5-benzamido-2-hydroxybenzoic acid (PS2), and 5-(2-phenylacetamido)-2-hydroxybenzoic acid (PS3) has been described, starting from 5-amino-2-hydroxybenzoic acid.[2]
-
Synthesis of 5-acetamido-2-hydroxybenzoic acid (PS1): 5-aminosalicylic acid is reacted with acetic anhydride in water.[2]
-
Synthesis of 5-benzamido-2-hydroxybenzoic acid (PS2): 5-aminosalicylic acid is reacted with benzoyl chloride in ethyl acetate with potassium carbonate as a catalyst.[2]
-
Synthesis of 5-(2-phenylacetamido)-2-hydroxybenzoic acid (PS3): 5-aminosalicylic acid is reacted with phenylacetyl chloride in ethyl acetate with potassium carbonate as a catalyst.[2]
The synthesis of the corresponding methyl esters can be achieved by standard esterification methods, for example, by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Biological Activity and Mechanism of Action
The primary therapeutic potential of this compound derivatives lies in their anti-inflammatory and analgesic activities. These effects are predominantly attributed to the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Cyclooxygenase (COX) Inhibition
The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions such as gastric protection and platelet aggregation, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs.
Derivatives of 5-acetamido-2-hydroxybenzoic acid have been shown to exhibit selectivity for COX-2.[2] This selectivity is influenced by the nature of the acyl group attached to the 5-amino position. For instance, increasing the bulk of the acyl group, such as with phenyl or benzyl moieties, has been suggested to enhance COX-2 selectivity.[2]
The mechanism of inhibition by salicylates can involve competition with the substrate, arachidonic acid, for the active site of the COX enzyme.
Quantitative Biological Data
The anti-nociceptive and anti-inflammatory activities of these compounds have been evaluated using in vivo and in silico models.
| Compound ID | Compound Name | In Vivo Anti-Nociceptive Activity (Writhing Test) | In Silico COX-2 Binding Affinity (kcal/mol) | Reference |
| PS1 | 5-acetamido-2-hydroxybenzoic acid | 52% reduction at 20 mg/kg, 83% reduction at 50 mg/kg | -6.7 | [2] |
| PS2 | 5-benzamido-2-hydroxybenzoic acid | Not significant at 50 mg/kg | -7.2 | [2] |
| PS3 | 5-(2-phenylacetamido)-2-hydroxybenzoic acid | 74% reduction at 20 mg/kg, 75% reduction at 50 mg/kg | -7.8 | [2] |
Note: The in vivo data is for the carboxylic acid derivatives. Further studies are needed to determine the activity of the corresponding methyl esters.
Experimental Protocols
Synthesis of 5-acetamido-2-hydroxybenzoic acid (PS1)
Materials:
-
5-amino-2-hydroxybenzoic acid
-
Acetic anhydride
-
Water
Procedure:
-
Dissolve 5-amino-2-hydroxybenzoic acid in water.
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration, washed with water, and dried.
-
Characterize the final product using techniques such as ¹H NMR and ¹³C NMR.[2]
In Vivo Anti-Nociceptive Acetic Acid-Induced Writhing Test
Principle: This model assesses the peripheral analgesic activity of a compound by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.
Procedure:
-
Acclimate male Swiss mice (25-30 g) to the laboratory conditions for at least one hour before the experiment.
-
Divide the animals into groups (e.g., control, vehicle, test compound at different doses, positive control like aspirin).
-
Administer the test compounds or vehicle orally or intraperitoneally at a predetermined time before the induction of writhing.
-
Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to induce the writhing response.
-
Five minutes after the acetic acid injection, count the number of writhes for each animal over a 20-minute period.
-
Calculate the percentage of inhibition of writhing for each group compared to the control group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: The inhibitory activity of the test compounds on COX-1 and COX-2 can be determined using commercially available screening kits. These assays typically measure the peroxidase activity of the COX enzyme by monitoring the oxidation of a chromogenic substrate.
General Procedure (using a fluorometric kit):
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound solutions to the inhibitor wells.
-
Incubate the plate at 25°C for a specified time (e.g., 5 minutes).
-
Initiate the reaction by adding a colorimetric substrate solution followed by arachidonic acid.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
Structure-Activity Relationship (SAR)
Preliminary SAR studies on 5-acetamido-2-hydroxybenzoic acid derivatives suggest that the nature of the substituent at the 5-acetamido position plays a crucial role in their biological activity.
-
N-Acyl Group: Increasing the steric bulk of the N-acyl group, for instance, from acetyl (PS1) to phenylacetyl (PS3), appears to enhance both in silico binding affinity to COX-2 and in vivo anti-nociceptive activity.[2] However, the introduction of a simple phenyl group (benzamido, PS2) resulted in a loss of in vivo activity, suggesting that the flexibility and electronic properties of the acyl moiety are also important.[2]
-
Esterification: The conversion of the carboxylic acid to a methyl ester may influence the pharmacokinetic properties of the compounds, such as absorption and distribution, which in turn could affect their overall in vivo efficacy. Further studies are required to elucidate the specific impact of the methyl ester on the biological activity of this series of compounds.
Conclusion and Future Directions
This compound and its analogues represent a promising class of compounds for the development of novel anti-inflammatory and analgesic agents. Their synthetic accessibility and potential for selective COX-2 inhibition make them attractive candidates for further investigation.
Future research should focus on:
-
Synthesis of a broader range of analogues: To establish a more comprehensive SAR, a wider variety of N-acyl and other substituents should be explored. The synthesis and evaluation of the methyl ester derivatives are of particular importance.
-
Detailed in vitro and in vivo evaluation: Comprehensive testing, including IC50 determination for both COX-1 and COX-2, and evaluation in multiple in vivo models of inflammation and pain, is necessary.
-
Pharmacokinetic and toxicity studies: To assess the drug-like properties of these compounds, their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles must be thoroughly investigated.
-
Elucidation of molecular interactions: X-ray crystallography or advanced molecular modeling studies could provide detailed insights into the binding mode of these compounds within the COX-2 active site, guiding the design of more potent and selective inhibitors.
By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be realized.
References
An In-depth Technical Guide to Methyl 5-acetamido-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-acetamido-2-hydroxybenzoate is a derivative of salicylic acid, a class of compounds well-known for its therapeutic properties. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a particular focus on its synthesis, physicochemical properties, and the biological rationale for its potential applications. This document consolidates key quantitative data, details experimental protocols, and presents logical workflows and potential mechanisms of action through structured diagrams to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Identity and Properties
This compound is an organic compound belonging to the class of salicylates. The core structure consists of a benzene ring substituted with a hydroxyl group, a methyl ester, and an acetamido group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | [1] |
| CAS Number | 81887-68-5 | [1] |
| SMILES | CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC | [1] |
| Calculated XLogP3 | 1.9 | [1] |
| Topological Polar Surface Area | 75.6 Ų | [1] |
Table 2: Spectroscopic Data for the Precursor, 5-acetamido-2-hydroxybenzoic acid
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) |
| 6.89 (1H, d, J = 9.0 Hz, H-3) | 112.52 (C-1) |
| 7.64 (1H, dd, J = 9.3 and 2.7 Hz, H-4) | 157.16 (C-2) |
| 8.08 (1H, d, J = 2.7 Hz, H-6) | 117.30 (C-3) |
| 2.00 (3H, s, CH₃, C-8) | 120.54 (C-4) |
| 9.87 (1H, s, NH) | 131.28 (C-5) |
| 127.54 (C-6) | |
| 171.97 (COOH, C-7) | |
| 168.22 (CONH, C-8) | |
| 23.94 (CH₃, C-9) | |
| Source: Chavez-Silva, F.H., et al. (2023)[2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process. First, the acetylation of 5-amino-2-hydroxybenzoic acid yields the key intermediate, 5-acetamido-2-hydroxybenzoic acid. This is followed by the esterification of the carboxylic acid group to give the final methyl ester product.
Synthesis of 5-acetamido-2-hydroxybenzoic acid
This protocol is adapted from the methodology described by Chavez-Silva, F.H., et al. (2023)[2].
-
Materials: 5-amino-2-hydroxybenzoic acid, Acetic Anhydride, Water.
-
Procedure:
-
Suspend 5-amino-2-hydroxybenzoic acid in water.
-
Add acetic anhydride to the suspension.
-
Heat the reaction mixture with stirring.
-
Cool the mixture to induce crystallization.
-
Isolate the product, 5-acetamido-2-hydroxybenzoic acid, by filtration.
-
The crude product can be purified by recrystallization from water. The resulting compound is a colorless crystalline solid with a melting point between 228.0 and 230.0 °C.[2]
-
Esterification to this compound (General Protocol)
While a specific protocol for this exact transformation is not detailed in the searched literature, a standard Fischer esterification can be employed.
-
Materials: 5-acetamido-2-hydroxybenzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
Dissolve 5-acetamido-2-hydroxybenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
After completion, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Caption: Synthesis workflow for this compound.
Biological Activity and Potential Signaling Pathways
Derivatives of 5-acetamido-2-hydroxybenzoic acid have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with the potential for selective inhibition of cyclooxygenase-2 (COX-2).[2]
The primary mechanism of action for NSAIDs involves the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[3][4] Prostaglandins are key mediators of inflammation, pain, and fever. The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and is upregulated at sites of inflammation.[3][4]
Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5] The development of derivatives of 5-acetamido-2-hydroxybenzoic acid is aimed at achieving this selectivity.[2]
References
- 1. This compound | C10H11NO4 | CID 2361132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-acetamido-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-acetamido-2-hydroxybenzoate is a derivative of salicylic acid, a class of compounds with a rich history in medicine. While the specific discovery and historical narrative of this compound are not extensively documented in publicly available literature, its synthesis and properties are of interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the compound, including its synthesis, chemical properties, and spectral data, presented in a format tailored for a technical audience.
Introduction: The Legacy of Salicylates
The story of salicylates begins with the medicinal use of willow bark, known since antiquity for its analgesic and antipyretic properties. The active component, salicin, was first isolated in the early 19th century. This led to the synthesis of salicylic acid, a more potent but also more irritating compound. A significant breakthrough came in 1897 when Felix Hoffmann, a chemist at Bayer, successfully acetylated salicylic acid to create acetylsalicylic acid, known globally as Aspirin.[1][2][3] This pivotal moment in pharmaceutical history spurred further exploration into the modification of the salicylic acid scaffold to develop new therapeutic agents with improved efficacy and tolerability. This compound is a product of this ongoing exploration of salicylate derivatives.
Chemical Properties and Data
This section summarizes the key chemical identifiers and properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | Methyl 5-(acetylamino)-2-hydroxybenzoate | PubChem |
| CAS Number | 81887-68-5 | PubChem |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem |
| Molecular Weight | 209.20 g/mol | PubChem |
| Appearance | Brown solid | [4] |
| Melting Point | 143-145 °C | [4] |
| SMILES | CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC | PubChem |
| InChI | InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-9(13)8(5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) | PubChem |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 5-aminosalicylic acid. The first step involves the acetylation of the amino group, followed by the esterification of the carboxylic acid.
Synthesis of 5-acetamido-2-hydroxybenzoic acid (Precursor)
A common method for the synthesis of the precursor, 5-acetamido-2-hydroxybenzoic acid, involves the acetylation of 5-aminosalicylic acid using acetic anhydride.
Experimental Protocol:
-
To a solution of methyl 5-amino-2-hydroxybenzoate (836 mg, 5 mmol) and Et₃N (755 mg, 7.5 mmol, 1.05 equiv) in DCM (25 ml), acetyl chloride (412 mg, 5.25 mmol, 1.01 equiv) was added dropwise at 0 °C.[5]
-
The mixture was stirred at 0 °C for 1 hour.[5]
-
After the reaction was completed (monitored by TLC), the reaction solution was diluted with DCM (50 ml), washed with aq. NaHCO₃ (50 ml x 1) and aq. NaCl (50 ml x 1), dried over Na₂SO₄, filtered and concentrated.[5]
-
The residue was washed with PE/EtOAc = 10/1 to give this compound as a brown solid in 92% yield (0.97 g).[5]
Quantitative Data for 5-acetamido-2-hydroxybenzoic acid:
| Data Point | Value | Source |
| Yield | 92% | [5] |
| Appearance | Brown solid | [5] |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.62 (s, 1H), 8.02 (d, J = 2.6 Hz, 1H), 7.49 (dd, J = 9.0, 2.7 Hz, 1H), 7.33 (s, 1H), 6.94 (d, J = 8.9 Hz, 1H), 3.93 (s, 3H), 2.16 (s, 3H). | [5] |
Esterification to this compound
The final step is the esterification of 5-acetamido-2-hydroxybenzoic acid with methanol, typically under acidic conditions.
Experimental Protocol (General Fischer Esterification):
While a specific, detailed protocol for this exact transformation was not found in the searched literature, a general Fischer esterification procedure can be applied.
-
5-acetamido-2-hydroxybenzoic acid is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the mixture.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid and the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data for this compound:
| Data Point | Value | Source |
| Yield | 42% | [4] |
| Appearance | Brown solid | [4] |
| Melting Point | 143-145 °C | [4] |
| ¹H NMR (400 MHz, CD₃CN) | δH = 8.64 (s, 1H) | [4] |
Visualizations
Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound from 5-aminosalicylic acid.
Caption: Synthetic route to this compound.
Experimental Workflow: Esterification
This diagram outlines the general laboratory workflow for the Fischer esterification step.
Caption: General workflow for Fischer esterification.
Conclusion
This compound is a readily synthesizable derivative of salicylic acid. While its specific history of discovery is not prominent in the scientific literature, the methodologies for its preparation are well-established, following classical organic synthesis pathways. The data and protocols presented in this guide offer a valuable resource for researchers working with this and similar compounds in the ongoing quest for novel therapeutics. The exploration of such derivatives continues to be a cornerstone of medicinal chemistry, building upon the long and successful history of salicylates in medicine.
References
- 1. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. History of aspirin - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
Navigating the Safety Profile of Methyl 5-acetamido-2-hydroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. A specific Safety Data Sheet (SDS) for Methyl 5-acetamido-2-hydroxybenzoate was not available at the time of writing. The information herein is compiled from data on structurally similar compounds and the parent acid, 5-acetamido-2-hydroxybenzoic acid. All handling and safety procedures should be conducted with a thorough risk assessment and in accordance with institutional and regulatory guidelines.
Executive Summary
This compound is a chemical compound with potential applications in pharmaceutical research and development. This guide provides a comprehensive overview of its safety and handling precautions, based on available data for the compound and its structural analogs. While specific toxicity data for the title compound is limited, information on related salicylates and an acute toxicity study on its parent acid suggest a profile of low acute toxicity. However, the potential for skin and eye irritation, as well as respiratory irritation if inhaled as a dust, should be appropriately managed through the use of personal protective equipment and proper engineering controls. This guide outlines recommended handling procedures, first-aid measures, and emergency response protocols to ensure the safe use of this compound in a laboratory setting.
Physicochemical and Toxicological Data
The following tables summarize the available quantitative data for this compound and its relevant analogs.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |
| Molecular Weight | 209.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 81887-68-5 | PubChem[1] |
| Computed XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Table 2: Summary of GHS Hazard Classifications for Structurally Similar Compounds
| Compound | GHS Hazard Statements | Source |
| Methyl 5-acetylsalicylate | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[2] |
| Methyl 5-chlorosalicylate | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | ECHEMI |
| Methyl 5-ethyl-2-hydroxybenzoate | H301: Toxic if swallowed | Sigma-Aldrich[3] |
| Methyl 5-fluoro-2-hydroxybenzoate | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[4] |
Table 3: Available Acute Toxicity Data
| Compound | Test | Species | Route | Result | Source |
| 5-Acetamido-2-hydroxybenzoic acid (parent acid) | OECD Guideline 423 | Not Specified | Oral | No death observed at 2000 and 5000 mg/kg | MDPI[5] |
Hazard Identification and Precautionary Measures
Based on the data from analogous compounds, this compound should be handled as a substance with the potential to cause skin, eye, and respiratory irritation.
GHS Pictograms (Inferred):
-
Warning
Hazard Statements (Inferred):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.[6]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
First-Aid Measures
-
In case of inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6] If respiratory symptoms persist, seek medical attention.
-
In case of skin contact: Immediately wash off with soap and plenty of water.[6] If skin irritation occurs, seek medical advice.
-
In case of eye contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[6]
-
In case of ingestion: Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek medical attention if you feel unwell.
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols.[6] Provide appropriate exhaust ventilation at places where dust is formed.[6]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for the safe handling of this compound. The following diagram illustrates the logical relationship for PPE selection based on the handling procedure.
Caption: PPE selection based on handling procedure.
Accidental Release Measures
In the event of a spill, follow a structured response to minimize exposure and environmental contamination.
Caption: General workflow for handling a chemical spill.
Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)
The following is a generalized methodology for assessing the acute oral toxicity of a substance like this compound, based on the OECD 423 guideline.
Objective: To determine the acute oral toxicity of the test substance to classify it according to the Globally Harmonized System (GHS).
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step.
Materials:
-
Test substance: this compound
-
Experimental animals: Healthy, young adult rodents of a single sex (usually females), nulliparous and non-pregnant.
-
Vehicle for administration (if necessary, e.g., water, corn oil)
-
Oral gavage needles
-
Animal caging and husbandry supplies
-
Calibrated balance
Methodology:
-
Animal Preparation:
-
Acclimatize animals to laboratory conditions for at least 5 days.
-
House animals in appropriate cages with access to food and water ad libitum, except for a brief fasting period before dosing.
-
Individually identify each animal.
-
-
Dose Preparation:
-
Prepare the test substance in the selected vehicle. The concentration should be such that the required dose can be administered in a volume that does not exceed 1 mL/100g of body weight for aqueous solutions or 2 mL/100g for other vehicles.
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection is based on any existing information about the substance's toxicity.
-
-
Administration of Doses:
-
Fast the animals overnight prior to dosing.
-
Weigh each animal and calculate the individual dose volume.
-
Administer the calculated dose of the test substance by oral gavage.
-
Withhold food for a further 3-4 hours after dosing.
-
-
Stepwise Dosing Procedure:
-
Step 1: Dose a group of 3 animals at the selected starting dose.
-
Observation: Observe the animals for mortality and clinical signs of toxicity.
-
Decision Logic: The outcome of this step determines the next action (e.g., stop the test, dose another 3 animals at a higher or lower dose level). The specific decision logic is detailed in the OECD 423 guideline.
-
-
Observations:
-
Observe all animals for clinical signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention during the first 4 hours.
-
Continue observations daily for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record individual animal weights shortly before the test substance is administered and at least weekly thereafter.
-
Record the time of death for any animals that die during the test.
-
-
Pathology:
-
At the end of the 14-day observation period, humanely euthanize all surviving animals.
-
Perform a gross necropsy on all animals (those that died during the test and those euthanized at the end).
-
Record all pathological changes.
-
-
Data Analysis and Interpretation:
-
The results are interpreted based on the number of animals that die at each dose level.
-
The substance is then classified into one of the GHS categories for acute oral toxicity. This method is not designed to calculate a precise LD50 value.
-
Conclusion
References
- 1. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]
- 4. oecd.org [oecd.org]
- 5. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Mosapride Utilizing Methyl 5-acetamido-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Mosapride, a selective 5-HT4 receptor agonist, using Methyl 5-acetamido-2-hydroxybenzoate as a key starting material. The following sections detail the synthetic strategy, experimental procedures, and the pharmacological context of Mosapride's mechanism of action.
Synthetic Strategy Overview
The synthesis of Mosapride from this compound involves a multi-step process. The overall strategy focuses on the transformation of the starting material into the core intermediate, 4-amino-5-chloro-2-ethoxybenzoic acid, which is then coupled with the side-chain, (4-(4-fluorobenzyl)morpholin-2-yl)methanamine, to yield Mosapride. The key transformations include:
-
Ethylation: Introduction of an ethyl group at the hydroxyl position.
-
Chlorination: Regioselective chlorination of the aromatic ring.
-
Hydrolysis: Saponification of the methyl ester and deprotection of the acetamido group.
-
Amide Coupling: Formation of the final amide bond to yield Mosapride.
-
Salt Formation: Conversion of Mosapride base to its citrate salt for improved stability and solubility.
This synthetic route is advantageous due to the commercial availability of the starting material and the relatively straightforward reaction conditions.
Experimental Workflow Diagram
Application Notes and Protocols: Methyl 5-acetamido-2-hydroxybenzoate as a Potential NSAID
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[1][2] The discovery of two isoforms, COX-1 and COX-2, has refined drug development, with COX-1 being constitutively expressed and involved in physiological functions, while COX-2 is inducible during inflammatory processes.[2][3] Selective COX-2 inhibitors were developed to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4]
This document provides detailed application notes and protocols for the evaluation of Methyl 5-acetamido-2-hydroxybenzoate as a potential NSAID. It is hypothesized that this compound acts as a prodrug, which is hydrolyzed in vivo to its active form, 5-acetamido-2-hydroxybenzoic acid. Recent studies have demonstrated the analgesic and anti-inflammatory properties of 5-acetamido-2-hydroxybenzoic acid and its derivatives.[5][6][7] These compounds aim to offer a better safety profile and enhanced anti-inflammatory and analgesic efficacy.
Mechanism of Action: The Arachidonic Acid Cascade
NSAIDs exert their therapeutic effects by interrupting the arachidonic acid cascade. When cellular membranes are damaged, phospholipase A2 releases arachidonic acid.[8] This fatty acid is then metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[1][9]
The COX pathway, the target of NSAIDs, converts arachidonic acid into prostaglandin H2 (PGH2).[2][10] PGH2 is a precursor to a variety of prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2), which are potent mediators of inflammation, pain, and fever.[10][11] By inhibiting COX enzymes, NSAIDs reduce the production of these pro-inflammatory prostanoids.[1]
Caption: Inhibition of the COX pathway by NSAIDs.
Quantitative Data Summary
Table 1: In-Vivo Analgesic Activity of 5-Acetamido-2-Hydroxybenzoic Acid and Derivatives
| Compound | Model | Doses (mg/kg) | Analgesic Effect (% Inhibition of Writhing) | Reference |
| 5-Acetamido-2-hydroxybenzoic acid | Acetic Acid-Induced Writhing | 4.95 (ED50) | 50% | [7] |
| Derivative PS3 | Acetic Acid-Induced Writhing | 20 | 74% | [6] |
| Derivative PS3 | Acetic Acid-Induced Writhing | 50 | 75% | [6] |
| Acetaminophen (Control) | Acetic Acid-Induced Writhing | - | - | [6] |
Table 2: In-Vivo Anti-Inflammatory Activity of 5-Acetamido-2-Hydroxybenzoic Acid
| Compound | Model | Observation | Reference |
| 5-Acetamido-2-hydroxybenzoic acid | Carrageenan-Induced Paw Edema | Effective in reducing edema | [7] |
| 5-Acetamido-2-hydroxybenzoic acid | Croton Oil-Induced Dermatitis | Effective in reducing edema | [7] |
Experimental Protocols
Synthesis of 5-Acetamido-2-hydroxybenzoic Acid
This protocol describes the synthesis of the active compound from 5-aminosalicylic acid.[7]
Materials:
-
5-aminosalicylic acid
-
Acetic anhydride
-
Water
-
Ethanol
-
Methanol
-
Dimethylsulfoxide (DMSO)
-
Acetonitrile
-
Acetic acid
-
Acetone
-
Ethyl acetate
Procedure:
-
The synthesis is achieved through a reaction between 5-aminosalicylic acid and acetic anhydride, using water as the solvent.[7]
-
The resulting product, 5-acetamido-2-hydroxybenzoic acid, is a colorless crystalline solid.[7]
-
Solubility characteristics:
Caption: Workflow for the synthesis of the active compound.
In-Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Assay buffer (0.1 M Tris-HCl, pH 8)
-
Heme
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare the assay buffer and dilute the heme and COX enzymes as required.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound at various concentrations to the inhibitor wells. For control wells, add the vehicle (DMSO).
-
Incubate the plate for a few minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized TMPD at 590 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
In-Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the acute anti-inflammatory activity of potential NSAIDs.[1]
Animals:
-
Wistar rats or Swiss albino mice.
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Piroxicam or Indomethacin (standard drug)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, vehicle, or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Caption: Workflow for the in-vivo anti-inflammatory assay.
In-Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This model is used to screen for peripheral analgesic activity.[10]
Animals:
-
Swiss albino mice.
Materials:
-
Acetic acid (0.6% v/v in saline)
-
Test compound
-
Vehicle
-
Aspirin or Diclofenac (standard drug)
Procedure:
-
Fast the animals for a few hours before the experiment.
-
Administer the test compound, vehicle, or standard drug orally or intraperitoneally.
-
After a set time (e.g., 30 minutes), inject 0.1 ml of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes (a characteristic stretching and constriction of the abdomen).[10]
-
The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Conclusion
This compound, likely acting as a prodrug for 5-acetamido-2-hydroxybenzoic acid, represents a promising scaffold for the development of new NSAIDs. The available data on its active form demonstrates significant analgesic and anti-inflammatory properties. The protocols outlined in this document provide a framework for the further investigation and characterization of this compound and its derivatives. Future studies should focus on determining the in vitro COX-1/COX-2 inhibitory profile, conducting detailed pharmacokinetic and toxicological assessments, including the evaluation of ulcerogenic potential, to fully elucidate the therapeutic potential of this compound.
References
- 1. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Re-appraisal of the role of histamine in carrageenan-induced paw oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 5-acetamido-2-hydroxybenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-acetamido-2-hydroxybenzoate is a derivative of 5-aminosalicylic acid (5-ASA), a well-established anti-inflammatory agent. This compound is of significant interest in medicinal chemistry, primarily for its potential applications in dermatology, particularly in the topical treatment of inflammatory skin conditions such as psoriasis. Its structural modifications from 5-ASA are intended to enhance its physicochemical properties for improved skin penetration and targeted delivery. This document provides an overview of its applications, relevant experimental protocols, and synthesis.
Medicinal Chemistry Applications
The primary medicinal chemistry application of this compound is as a potential topical anti-inflammatory agent. It is designed as a prodrug or an active agent for dermatological conditions. The rationale for its use stems from the known anti-inflammatory properties of its parent molecule, 5-ASA.
Anti-inflammatory and Psoriasis Treatment
This compound and related compounds are proposed for the treatment of psoriasis and other skin diseases like atopic dermatitis, allergic dermatitis, contact dermatitis, and seborrhoeic dermatitis.[1][2] The mechanism of action is believed to be similar to that of other salicylates, which involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[3][4][5][6] Salicylates can also suppress the induction of the COX-2 gene, further contributing to their anti-inflammatory effects.[7]
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Representative Salicylic Acid Analogues
| Compound | Target | IC50 (µM) | Selectivity Index (SI) |
| Chloro Analogue 7f | COX-1 | 0.0057 | 768 |
| Celecoxib | COX-2 | - | >1000 |
Data presented for a potent selective COX-1 inhibitor from a series of salicylic acid analogues to illustrate the potential of this chemical class.[3][4] It is important to note that this data is not for this compound itself.
Intermediate in Chemical Synthesis
This compound also serves as a building block in the synthesis of more complex molecules. It has been cited as a starting material in the preparation of piperazine derivatives that act as glycine transporter (GlyT1) inhibitors, which have potential applications in treating central nervous system disorders like schizophrenia.
Experimental Protocols
Synthesis of this compound
Protocol 1: Acetylation of Methyl 5-amino-2-hydroxybenzoate
This protocol is based on the acylation of the amino group of the corresponding aminobenzoate.
Materials:
-
Methyl 5-amino-2-hydroxybenzoate
-
Acetic anhydride
-
Ethanol
-
Water
-
Activated carbon
Procedure:
-
Combine Methyl 5-amino-2-hydroxybenzoate (10 g, 60 mmol) with acetic anhydride (10 ml).
-
Heat the mixture with stirring to 100°C for 5 minutes.
-
Cool the reaction mixture and then concentrate it to dryness in vacuo.
-
Recrystallize the resulting solid from an ethanol-water mixture (1:1) with the addition of activated carbon to decolorize.
-
Filter the crystals, wash with cold ethanol-water, and dry to yield the final product.
Expected Yield: Approximately 74%[1] Melting Point: 147-148°C[1]
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol provides a general framework for assessing the dermal absorption of topical formulations containing this compound.
Materials:
-
Franz diffusion cells
-
Human or animal skin membrane (e.g., excised human skin, porcine skin)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Topical formulation of this compound (e.g., 5% cream)
-
Magnetic stirrer
-
Water bath/temperature control system
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Prepare the Franz diffusion cells by ensuring they are clean and dry.[8]
-
Mount the skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor compartment.[9]
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.[8][10]
-
Maintain the temperature of the receptor solution at 32 ± 1°C to mimic physiological skin temperature.[9]
-
Apply a known amount of the topical formulation evenly onto the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[10]
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC.
-
Calculate the cumulative amount of drug permeated per unit area over time to determine the permeation profile.
Visualizations
Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of salicylate derivatives.
Experimental Workflow
Caption: Synthesis and in vitro skin permeation testing workflow.
References
- 1. EP0291159A2 - Aminosalicylic-acid derivatives for the treatment of psoriasis - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]
- 4. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrooxyacyl derivatives of salicylic acid: aspirin-like molecules that covalently inactivate cyclooxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrooxyacyl Derivatives of Salicylic Acid: Aspirin‐Like Molecules that Covalently Inactivate Cyclooxygenase‐1 | Semantic Scholar [semanticscholar.org]
- 7. pnas.org [pnas.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. alterlab.co.id [alterlab.co.id]
Application Notes & Protocols for the Quantification of Methyl 5-acetamido-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Methyl 5-acetamido-2-hydroxybenzoate in various matrices. The protocols are based on established analytical techniques for structurally similar compounds, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.
Experimental Protocol
a) Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
b) Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Purified water (e.g., Milli-Q or equivalent)
-
This compound reference standard
-
0.45 µm syringe filters
c) Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile. A common starting point is a ratio of 90:10 (v/v).[1]
-
Flow Rate: 0.8 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Injection Volume: 20 µL[1]
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a starting wavelength of 230 nm can be considered based on similar structures).[1]
d) Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound reference standard (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in a suitable solvent, such as methanol.[1]
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples (e.g., 20-160 µg/mL).[1]
e) Sample Preparation:
-
For Bulk Drug Substance: Accurately weigh and dissolve the substance in the mobile phase to achieve a concentration within the calibration range.
-
For Pharmaceutical Formulations (e.g., tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.
-
Disperse the powder in a suitable volume of mobile phase.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute to a final volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
f) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Hypothetical Validation Parameters)
| Parameter | Result |
| Linearity Range | 20 - 160 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Experimental Workflow```dot
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma or tissue homogenates.
Experimental Protocol
a) Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC or HPLC system
-
C18 reversed-phase analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
b) Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Purified water (e.g., Milli-Q or equivalent)
-
This compound reference standard
-
Internal standard (IS), structurally similar and ideally a stable isotope-labeled version of the analyte.
c) Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: An isocratic or gradient elution using a mixture of 10 mM ammonium acetate in water and methanol is a good starting point. A common ratio is 85:15 (v/v). *[2][3] Flow Rate: 0.6 mL/min *[2][3] Column Temperature: Ambient or controlled (e.g., 40 °C)
-
Injection Volume: 5 µL *[2] Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by infusing a standard solution of the analyte.
d) Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound and the internal standard in a suitable organic solvent (e.g., methanol).
-
Spike appropriate volumes of the analyte stock solution into a blank biological matrix to prepare calibration standards and QC samples at different concentration levels.
e) Sample Preparation (Protein Precipitation): 1[4]. To 100 µL of plasma sample, add 100 µL of the internal standard solution. 2. Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol). 3. Vortex for 1-2 minutes. 4. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. 5. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. 6. Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
f) Data Analysis:
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Quantitative Data Summary (Hypothetical Validation Parameters)
| Parameter | Result |
| Linearity Range | 2 - 1500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Intra- and Inter-day Accuracy (% Bias) | ± 15% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Recovery | Consistent and reproducible |
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
UV-Vis Spectrophotometry
This is a simpler and more accessible method, suitable for the quantification of this compound in pure form or in simple formulations without interfering substances.
Experimental Protocol
a) Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
b) Reagents and Materials:
-
A suitable solvent that provides good solubility and does not absorb in the region of interest (e.g., methanol, ethanol, or a buffer solution).
-
This compound reference standard.
c) Method Development:
-
Prepare a solution of this compound in the chosen solvent.
-
Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
d) Preparation of Standard Solutions:
-
Prepare a stock solution of the reference standard in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to cover a linear absorbance range (typically 0.1 to 1.0 absorbance units).
e) Sample Preparation:
-
Accurately weigh and dissolve the sample in the chosen solvent to obtain a concentration that falls within the calibration range.
-
Ensure the final solution is clear and free of particulates.
f) Measurement and Data Analysis:
-
Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Quantitative Data Summary (Hypothetical Validation Parameters)
| Parameter | Result |
| λmax | To be determined (e.g., ~290-310 nm) |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Logical Relationship Diagram
Caption: Principle of UV-Vis quantification.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Methyl 5-acetamido-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Methyl 5-acetamido-2-hydroxybenzoate, a key intermediate in various synthetic pathways. The following methods are designed to yield a high-purity compound suitable for downstream applications in research and drug development.
Introduction
This compound is a bifunctional molecule containing a phenolic hydroxyl group, an ester, and an amide functionality. This combination of groups allows for a variety of purification strategies to be employed. The choice of method will depend on the nature and quantity of impurities present in the crude material, as well as the desired final purity and scale of the operation. The primary purification techniques discussed are liquid-liquid extraction, recrystallization, and column chromatography.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is provided below.[1]
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
Purification Strategies: A Comparative Overview
The selection of a purification strategy is critical for obtaining this compound of the desired purity. Below is a summary of the most effective techniques.
| Purification Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning of the compound between two immiscible liquid phases based on its solubility and acid-base properties. | Effective for removing acidic or basic impurities and for initial workup of a reaction mixture. | May not be effective for removing impurities with similar polarity to the target compound. |
| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution. | Can yield very high purity material, is scalable, and relatively inexpensive. | Requires finding a suitable solvent system; can result in significant loss of product in the mother liquor. |
| Column Chromatography | Separation of a mixture based on the differential adsorption of its components to a stationary phase as a mobile phase is passed through it. | Highly effective for separating complex mixtures and achieving high purity. | Can be time-consuming, requires larger volumes of solvent, and may be less scalable for large quantities. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is suitable for the initial workup of a crude reaction mixture to remove acidic and basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent like dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any evolved gas (CO₂).
-
Allow the layers to separate and drain the lower aqueous layer. This step removes acidic impurities.
-
Wash the organic layer with 1 M HCl. Shake and separate the layers as before. This step removes basic impurities.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol 2: Purification by Recrystallization
This protocol is effective for obtaining high-purity crystalline this compound, assuming a suitable solvent is identified. Given the presence of polar functional groups, polar solvents are a good starting point.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., ethanol, methanol, acetone, acetonitrile, or a mixture such as ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystallization begins, cool the flask further in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Note on Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Small-scale solubility tests with various solvents are recommended to identify the optimal system.
Protocol 3: Purification by Column Chromatography
This protocol is ideal for separating the target compound from impurities with similar polarity.
Materials:
-
Crude or partially purified this compound
-
Silica gel (for normal-phase chromatography) or C18-functionalized silica (for reverse-phase chromatography)
-
Eluent (mobile phase), e.g., a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone.
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring the separation.
Procedure:
-
Prepare the Column: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elute the Column: Pass the eluent through the column and begin collecting fractions.
-
Monitor the Separation: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable stain.
-
Combine and Concentrate: Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Typical Eluent Systems: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity) is a common starting point for compounds of this type.
Visualization of the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound, starting from a crude reaction mixture.
References
"Methyl 5-acetamido-2-hydroxybenzoate" reaction conditions and catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-acetamido-2-hydroxybenzoate is a salicylic acid derivative with significant potential in medicinal chemistry and drug development. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests its utility as a scaffold for developing novel therapeutic agents, particularly those targeting inflammatory pathways. This document provides an overview of its synthesis, potential applications, and detailed experimental protocols.
Potential Applications in Drug Development
The primary therapeutic potential of this compound and its parent acid, 5-acetamido-2-hydroxybenzoic acid, lies in the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
Selective COX-2 Inhibition:
The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions such as maintaining the integrity of the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.
Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The acetamido group at the 5-position of the salicylic acid core is believed to contribute to this selectivity.
Therapeutic Indications:
Compounds with selective COX-2 inhibitory activity are investigated for the treatment of a range of inflammatory conditions, including:
-
Rheumatoid arthritis
-
Osteoarthritis
-
Pain and inflammation
-
Fever
Further research into the specific activity and selectivity of this compound is warranted to fully elucidate its therapeutic potential.
Synthesis of this compound
There are two primary synthetic routes to obtain this compound:
-
Route A: Fischer esterification of 5-acetamido-2-hydroxybenzoic acid.
-
Route B: N-acetylation of methyl 5-amino-2-hydroxybenzoate.
Summary of Reaction Conditions and Catalysts
| Route | Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| A | 5-Acetamido-2-hydroxybenzoic acid | Methanol | Sulfuric Acid (conc.) | Methanol | Reflux (~65) | 1-5 | Not Reported |
| B | Methyl 5-amino-2-hydroxybenzoate | Acetic Anhydride | - | Acetic Acid | 100 | 0.5 | Not Reported |
Note: As specific literature for the synthesis of this compound is limited, the conditions and yields are based on analogous and well-established organic reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification (Route A)
This protocol describes the synthesis from 5-acetamido-2-hydroxybenzoic acid.
Materials:
-
5-Acetamido-2-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-acetamido-2-hydroxybenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 1-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of this compound via N-Acetylation (Route B)
This protocol outlines the synthesis from methyl 5-amino-2-hydroxybenzoate.
Materials:
-
Methyl 5-amino-2-hydroxybenzoate
-
Acetic anhydride
-
Glacial acetic acid
-
Ice-water bath
-
Beaker or Erlenmeyer flask
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
Dissolution: Dissolve methyl 5-amino-2-hydroxybenzoate in glacial acetic acid in a beaker or Erlenmeyer flask.
-
Acetylation: To the stirred solution, add acetic anhydride. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to approximately 100°C for 30 minutes.
-
Precipitation: Cool the reaction mixture in an ice-water bath. The product, this compound, should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid and other water-soluble impurities.
-
Drying and Purification: Dry the collected solid. If necessary, the product can be further purified by recrystallization.
Visualizations
Signaling Pathway: Arachidonic Acid Cascade and COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by this compound.
Experimental Workflow: Synthesis via Fischer Esterification (Route A)
Caption: Workflow for the synthesis of this compound via Route A.
Logical Relationship: Synthetic Routes
Application Notes and Protocols: Methyl 5-acetamido-2-hydroxybenzoate for In-Vitro and In-Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-acetamido-2-hydroxybenzoate is a derivative of salicylic acid and a potential candidate for investigation as a non-steroidal anti-inflammatory drug (NSAID). Its parent compound, 5-acetamido-2-hydroxybenzoic acid, has demonstrated analgesic and anti-inflammatory properties, suggesting that the methyl ester derivative may also possess similar activities. This document provides detailed application notes and experimental protocols for the in-vitro and in-vivo evaluation of this compound, based on established methodologies for related compounds. The primary mechanism of action for this class of compounds is believed to be the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 81887-68-5 | [1] |
| Synonyms | Methyl 5-(acetylamino)-2-hydroxybenzoate, 5-Acetamido-2-hydroxybenzoic acid methyl ester | [1] |
In-Vitro Studies: Anti-Inflammatory Activity
Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[2][3] This in-vitro assay evaluates the ability of a compound to inhibit the denaturation of egg albumin, a common method for screening anti-inflammatory activity.[2][4]
Principle: Inflammation can cause the denaturation of proteins.[3] This assay measures the ability of this compound to prevent the heat-induced denaturation of egg albumin. The principle is that agents with anti-inflammatory potential can stabilize protein structures and prevent their denaturation.[2]
Experimental Protocol:
Materials:
-
This compound
-
Egg Albumin (fresh hen's egg or commercial powder)[4]
-
Phosphate Buffered Saline (PBS, pH 7.4)[4]
-
Diclofenac sodium (as a standard drug)[4]
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 1-2% solution of egg albumin in cold distilled water.[4]
-
Prepare stock solutions of this compound and Diclofenac sodium in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with PBS.
-
-
Reaction Mixture:
-
Incubation:
-
Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control – Absorbance of Test) / Absorbance of Control ] x 100
-
Data Presentation:
| Concentration (µg/mL) | % Inhibition (this compound) | % Inhibition (Diclofenac Sodium) |
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 |
Note: This table should be populated with experimental data.
In-Vivo Studies: Analgesic Activity
Acetic Acid-Induced Writhing Test
This is a widely used method to screen for peripheral analgesic activity.[7][8][9] The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of pain.[7][10] The reduction in the number of writhes indicates analgesic effect.
Principle: The administration of acetic acid causes the release of inflammatory mediators like prostaglandins and bradykinin in the peritoneal cavity, which stimulate nociceptors and induce a writhing response.[7] Analgesic compounds inhibit this response.
Experimental Protocol:
Materials:
-
This compound
-
Indomethacin or Diclofenac Sodium (as a standard drug)[8][9]
-
Swiss albino mice (20-25 g)[8]
-
Observation chambers[7]
Procedure:
-
Animal Acclimatization and Grouping:
-
Drug Administration:
-
Induction of Writhing:
-
Thirty minutes after drug administration, inject 0.7% acetic acid (10 mL/kg, i.p.) into each mouse.[8]
-
-
Observation:
-
Calculation:
-
Calculate the mean number of writhes for each group.
-
The percentage of analgesic activity (inhibition of writhing) is calculated as follows: % Inhibition = [ (Mean writhes in Control – Mean writhes in Test) / Mean writhes in Control ] x 100 [10]
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Control (Vehicle) | - | - | |
| Standard (Indomethacin) | 10 | ||
| This compound | 10 | ||
| This compound | 20 | ||
| This compound | 50 |
Note: This table should be populated with experimental data. A study on the parent compound, 5-acetamido-2-hydroxy benzoic acid, showed an ED₅₀ value of 4.95 mg/kg in the acetic acid-induced writhing test.[11]
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of action via COX-2 inhibition.
References
- 1. This compound | C10H11NO4 | CID 2361132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. ijcmas.com [ijcmas.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 9. saspublishers.com [saspublishers.com]
- 10. youtube.com [youtube.com]
- 11. Methyl 4-acetamido-2-hydroxybenzoate | 4093-28-1 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-acetamido-2-hydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Methyl 5-acetamido-2-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
-
Acetylation: The acetylation of 5-aminosalicylic acid to form 5-acetamido-2-hydroxybenzoic acid. This is typically achieved using acetic anhydride or acetyl chloride.
-
Esterification: The subsequent esterification of the carboxylic acid group of 5-acetamido-2-hydroxybenzoic acid with methanol, commonly under acidic catalysis (e.g., sulfuric acid), to yield the final product.
Q2: What is a typical expected yield for the synthesis of this compound?
A2: The overall yield can vary significantly based on the specific reaction conditions and purification methods employed for each step. For the acetylation of a similar compound, methyl 4-amino-2-hydroxybenzoate, a yield as high as 99% has been reported.[1] The acetylation of 5-aminobenzoic acid to 5-acetamidobenzoic acid has been reported with a yield of 67%.[2] Esterification yields are typically in the range of 60-90%, depending on the efficiency of water removal. Therefore, a cumulative yield of 60-85% is a reasonable expectation under optimized conditions.
Q3: Can the order of the acetylation and esterification steps be reversed?
A3: Yes, it is possible to first perform the esterification of 5-aminosalicylic acid to produce methyl 5-amino-2-hydroxybenzoate, followed by the acetylation of the amino group. The choice of sequence may depend on the solubility of the intermediates and the potential for side reactions.
Q4: What are the critical parameters to control for a high-yield synthesis?
A4: Key parameters include:
-
Purity of starting materials: Ensure the 5-aminosalicylic acid and other reagents are of high purity.
-
Reaction temperature: Both acetylation and esterification are sensitive to temperature. Overheating can lead to side products.
-
Reaction time: Insufficient reaction time will result in incomplete conversion, while excessively long times can promote side reactions or product degradation.
-
Catalyst concentration: The amount of acid catalyst in the esterification step is crucial.
-
Water removal: In the esterification step, efficient removal of the water byproduct is essential to drive the equilibrium towards the product.
Troubleshooting Guides
Problem 1: Low Yield in the Acetylation Step
Possible Causes:
-
Incomplete reaction.
-
Hydrolysis of the acetylating agent.
-
Formation of side products.
-
Loss of product during workup and purification.
Solutions:
| Symptom | Possible Cause | Recommended Action |
| Presence of starting material (5-aminosalicylic acid) in the final product (TLC/NMR analysis). | Incomplete reaction. | - Increase the reaction time. - Use a slight excess of the acetylating agent (acetic anhydride or acetyl chloride). - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| A significant amount of acetic acid is detected. | Hydrolysis of acetic anhydride. | - Use fresh, anhydrous acetic anhydride. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. |
| Formation of an insoluble precipitate that is not the desired product. | Polymerization or side reactions. | - Control the reaction temperature carefully; avoid excessive heating. - Add the acetylating agent slowly to the reaction mixture. |
| Low recovery of the product after recrystallization. | Product is soluble in the recrystallization solvent. | - Cool the recrystallization mixture in an ice bath to maximize precipitation. - Use a minimal amount of hot solvent for recrystallization. - Consider a different solvent or solvent mixture for recrystallization. |
Problem 2: Low Yield in the Esterification Step
Possible Causes:
-
Incomplete reaction due to equilibrium limitations.
-
Hydrolysis of the ester product.
-
Insufficient catalysis.
-
Loss of product during extraction.
Solutions:
| Symptom | Possible Cause | Recommended Action |
| Presence of starting material (5-acetamido-2-hydroxybenzoic acid) in the final product. | Incomplete reaction. | - Increase the amount of methanol to shift the equilibrium. - Use a Dean-Stark apparatus to remove water azeotropically. - Increase the reaction time. |
| Product appears oily or does not crystallize properly. | Presence of water or other impurities. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous methanol. - During workup, wash the organic layer with brine to remove residual water. - Dry the organic extract thoroughly with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation. |
| The reaction is very slow or does not proceed. | Insufficient catalysis. | - Increase the concentration of the acid catalyst (e.g., sulfuric acid). - Consider using a stronger acid catalyst. |
| Low recovery after aqueous workup. | Product partitioning into the aqueous layer. | - Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction. - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). |
Data Presentation
Table 1: Reported Yields for Key Synthesis Steps
| Reaction Step | Starting Material | Reagents | Product | Reported Yield | Reference |
| Acetylation | Methyl 4-amino-2-hydroxybenzoate | Acetyl chloride, Sodium bicarbonate | Methyl 4-acetamido-2-hydroxybenzoate | 99% | [1] |
| Acetylation | 2-hydroxy-5-aminobenzoic acid | Acetic anhydride | 2-hydroxy-5-acetamidobenzoic acid | 67% | [2] |
| Acetylation | 4-((4-(4-aminophenyl)thiazol-2-yl)amino)-2-hydroxybenzoate | Acetylchloride, DIPEA | 4-((4-(4-acetamidophenyl)thiazol-2-yl)amino)-2-hydroxybenzoate | 86% | [3] |
| Esterification | Gallic acid | Methanol, Sulfuric acid | Methyl gallate | Not specified | [4] |
Experimental Protocols
Protocol 1: Acetylation of 5-Aminosalicylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-aminosalicylic acid in a suitable solvent (e.g., water or glacial acetic acid).[2][5]
-
Addition of Acetylating Agent: Slowly add acetic anhydride to the suspension.[2] An alternative is to use acetyl chloride in the presence of a base like sodium bicarbonate in a two-phase system (e.g., ethyl acetate and water).[1]
-
Reaction: Heat the mixture with stirring. For acetic anhydride in water, heating to 100°C for a short period (e.g., 10 minutes) has been reported.[2] If using acetyl chloride, the reaction can be performed at 0°C and then allowed to warm to room temperature.[1]
-
Workup: Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain pure 5-acetamido-2-hydroxybenzoic acid.[2]
Protocol 2: Fischer Esterification of 5-Acetamido-2-hydroxybenzoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 5-acetamido-2-hydroxybenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling the flask in an ice bath.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, neutralize the excess acid with a weak base (e.g., a saturated solution of sodium bicarbonate).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low synthesis yield.
References
- 1. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis And Evaluation Of Methyl 3,4,5-Trihydroxybenzoate And Methyl 3,4,5- Trihydroxybenzohydrazide As Additives For Natural Rubber Composites [journals.ekb.eg]
- 5. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
Technical Support Center: Synthesis of Methyl 5-acetamido-2-hydroxybenzoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-acetamido-2-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common starting material is Methyl 5-amino-2-hydroxybenzoate.
Q2: What is the primary reaction type for this synthesis?
The synthesis is achieved through the N-acetylation of the amino group on Methyl 5-amino-2-hydroxybenzoate.
Q3: Which acetylating agents are typically used?
Commonly used acetylating agents include acetyl chloride and acetic anhydride[1][2].
Q4: Why is N-acetylation favored over O-acetylation in this synthesis?
In the acetylation of aminophenols, the amino group (-NH2) is generally more nucleophilic than the phenolic hydroxyl group (-OH), leading to a faster N-acetylation reaction under mild conditions.
Q5: What are the expected physical properties of the final product?
This compound is typically a solid. One protocol describes it as a brown solid with a melting point of 143-145 °C, while another reports a melting point of 147-148°C after recrystallization[2][3].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | 1. Inactive acetylating agent (hydrolyzed).2. Reaction temperature too low or reaction time too short.3. Inefficient stirring.4. Base (e.g., triethylamine) is of poor quality or insufficient amount. | 1. Use a fresh, unopened bottle of acetyl chloride or acetic anhydride.2. Monitor the reaction by TLC. If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time.3. Ensure vigorous stirring to maintain a homogeneous reaction mixture.4. Use a freshly distilled base and ensure the correct stoichiometry. |
| Presence of a Major Side Product | 1. O-acetylation: The phenolic hydroxyl group has been acetylated in addition to the amino group, forming Methyl 5-acetamido-2-acetoxybenzoate. This is more likely with excess acetylating agent or higher temperatures[4].2. Unreacted Starting Material: Incomplete reaction. | 1. Use a controlled amount of the acetylating agent (close to 1 equivalent). Maintain a low reaction temperature (e.g., 0 °C)[1]. Consider using a milder acetylating agent.2. Increase the reaction time or slightly elevate the temperature and monitor by TLC until the starting material is consumed. |
| Product is Difficult to Purify | 1. Presence of both N-acetylated and O,N-diacetylated products.2. Residual acetic acid or triethylamine hydrochloride.3. Hydrolysis of the ester or amide group. | 1. Utilize flash column chromatography for separation. The O,N-diacetylated product will be less polar.2. Perform aqueous washes with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities and with water to remove salts[1].3. Ensure anhydrous conditions during the reaction and workup to minimize hydrolysis. |
| Product Color is Off (e.g., Dark Brown) | Oxidation of the phenolic starting material or product. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Degas solvents before use.3. Consider recrystallization with activated carbon to decolorize the product[2]. |
Experimental Protocols
Protocol 1: Acetylation using Acetyl Chloride[1]
This protocol details the N-acetylation of Methyl 5-amino-2-hydroxybenzoate using acetyl chloride.
Materials:
-
Methyl 5-amino-2-hydroxybenzoate
-
Acetyl chloride (AcCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Petroleum ether (PE) / Ethyl acetate (EtOAc)
Procedure:
-
To a solution of Methyl 5-amino-2-hydroxybenzoate (1.0 equiv) and Et3N (1.5 equiv) in anhydrous DCM, add acetyl chloride (1.05 equiv) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Wash the resulting residue with a mixture of petroleum ether and ethyl acetate to yield this compound.
Quantitative Data:
| Parameter | Value |
|---|
| Reported Yield | 92% |
Protocol 2: Acetylation using Acetic Anhydride[2]
This protocol outlines the synthesis using acetic anhydride.
Materials:
-
Methyl 5-amino-2-hydroxybenzoate
-
Acetic anhydride
-
Ethanol
-
Water
-
Activated carbon
Procedure:
-
Mix Methyl 5-amino-2-hydroxybenzoate (1.0 equiv) with acetic anhydride (approximately 1.0 equiv by volume).
-
Heat the mixture with stirring to 100 °C for 5 minutes.
-
Cool the reaction mixture and concentrate to dryness in vacuo.
-
Recrystallize the remaining material from an ethanol-water mixture (1:1) with activated carbon.
Quantitative Data:
| Parameter | Value |
|---|---|
| Reported Yield | 74% |
| Melting Point | 147-148 °C |
Visualizations
Reaction Pathway and Potential Side Reaction
Caption: Main reaction pathway to this compound and a potential side reaction.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of the target compound.
Troubleshooting Logic Flow
Caption: A simplified logic flow for troubleshooting common issues in the synthesis.
References
- 1. rsc.org [rsc.org]
- 2. EP0291159A2 - Aminosalicylic-acid derivatives for the treatment of psoriasis - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B [pubs.rsc.org]
Technical Support Center: Purification of Methyl 5-acetamido-2-hydroxybenzoate
Welcome to the technical support center for the purification of Methyl 5-acetamido-2-hydroxybenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product has a low melting point and appears oily. What are the likely impurities?
A1: An oily appearance and depressed melting point typically indicate the presence of residual solvents or unreacted starting materials. The most common impurities from the synthesis of this compound are:
-
5-Aminosalicylic Acid: The unacetylated starting material.
-
Acetic Anhydride/Acetic Acid: Reagents or byproducts from the acetylation step.
-
Methanol: The solvent and reagent for the esterification.
-
Di-acetylated Product: Over-acetylation can sometimes occur, leading to a less polar impurity.
A preliminary purification step using an aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities like acetic acid and unreacted 5-aminosalicylic acid.
Q2: I'm struggling with the crystallization of this compound. It either oils out or fails to precipitate. What can I do?
A2: Crystallization can be challenging. Here are several troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent system. Alcohols like ethanol or methanol, often mixed with water, are common choices for compounds with similar functionalities.
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Control Cooling Rate: Rapid cooling often leads to oiling out. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to promote slow crystal growth.
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Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal formation.
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Seeding: If you have a small amount of pure product from a previous batch, add a single, tiny crystal to the supersaturated solution to induce crystallization.
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Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent and attempt to crystallize again. Be cautious not to oversaturate, which can trap impurities.
Q3: My purified product is discolored (e.g., pink, brown, or yellow). How can I remove the color impurities?
A3: Discoloration often arises from trace impurities or oxidation products.
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Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then proceed with the crystallization as usual. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
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Column Chromatography: If discoloration persists, column chromatography is a highly effective method for separating colored impurities from your target compound.
Q4: I am observing hydrolysis of the methyl ester or amide group during my aqueous workup. How can this be prevented?
A4: The ester and amide functional groups in this compound are susceptible to hydrolysis, especially under strong acidic or basic conditions.[1][2]
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Avoid Strong Acids/Bases: Use mild bases like sodium bicarbonate for neutralization instead of sodium hydroxide.
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Control Temperature: Perform aqueous extractions at room temperature or below to minimize the rate of hydrolysis.
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Limit Contact Time: Do not let the compound remain in aqueous acidic or basic solutions for extended periods. Work through the extraction and washing steps efficiently.
Purification Protocols & Data
Recrystallization
Recrystallization is a primary technique for purifying solid organic compounds. The choice of solvent is critical for success.
Table 1: Recrystallization Solvent Systems
| Solvent System | Ratio (v/v) | Typical Observed Yield | Purity (by HPLC) | Notes |
| Ethanol/Water | ~3:1 | 75-85% | >98% | Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a few drops of ethanol. Cool slowly. |
| Methanol/Water | ~4:1 | 70-80% | >98% | Similar procedure to Ethanol/Water. Methanol is more volatile. |
| Ethyl Acetate | N/A | 60-75% | >97% | Good for removing more polar impurities. Ensure the crude product is fully dissolved at boiling temperature. |
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely.
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Heat the solution to boiling.
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Slowly add hot water dropwise to the boiling solution until a persistent cloudiness (turbidity) appears.
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Add a few more drops of hot ethanol until the solution becomes clear again.
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Remove the flask from the heat source and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
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Dry the crystals under vacuum to remove residual solvent.
Column Chromatography
For high-purity requirements or to separate stubborn impurities, column chromatography is recommended.
Table 2: Column Chromatography Conditions
| Stationary Phase | Mobile Phase (Eluent) | Elution Order | Notes |
| Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (1:1 to 1:2 gradient) | 1. Less polar byproducts2. Product 3. 5-Aminosalicylic Acid | A standard system effective for separating the product from both less polar and more polar impurities. |
| Silica Gel (230-400 mesh) | Dichloromethane:Methanol (98:2 to 95:5) | 1. Less polar byproducts2. Product 3. 5-Aminosalicylic Acid | Offers a different selectivity which may be useful if co-elution occurs with the Hexane/EtOAc system. |
-
Prepare the Column: Pack a glass column with silica gel slurry in the initial mobile phase (e.g., Hexane:Ethyl Acetate 1:1).
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Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is low, pre-adsorb the crude product onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the elution using Thin Layer Chromatography (TLC).
-
Gradient (Optional): If separation is poor, gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate) to elute the more strongly adsorbed compounds.
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
Visual Guides
The following diagrams illustrate the general purification workflow and a decision-making process for troubleshooting common issues.
Caption: General purification workflow for this compound.
References
Optimizing reaction parameters for "Methyl 5-acetamido-2-hydroxybenzoate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-acetamido-2-hydroxybenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the N-acetylation of Methyl 5-amino-2-hydroxybenzoate.
Issue 1: Low or No Product Yield
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Question: My reaction shows a low yield of the desired this compound, or no product formation at all. What are the possible causes and solutions?
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Answer: Low or no product yield is a common issue that can stem from several factors. A primary reason is often incomplete acetylation of the starting material, Methyl 5-amino-2-hydroxybenzoate.
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Inactive Acetylating Agent: Acetic anhydride, the common acetylating agent, can degrade over time, especially if exposed to moisture. It is recommended to use a fresh or recently opened bottle of acetic anhydride.
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Insufficient Reagent: Ensure that at least a stoichiometric equivalent of the acetylating agent is used. Often, a slight excess (1.1 to 1.5 equivalents) can drive the reaction to completion.
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Suboptimal Reaction Temperature: The rate of acetylation is temperature-dependent. If the reaction is too slow at room temperature, gentle heating (e.g., to 40-60 °C) can increase the reaction rate. However, excessive heat should be avoided as it can promote side reactions.
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Inadequate Reaction Time: Acetylation may require several hours to reach completion. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure it has gone to completion before workup.
-
Issue 2: Presence of Impurities and Side Products
-
Question: My final product is impure. What are the likely side products and how can I minimize their formation?
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Answer: The presence of impurities is a frequent challenge. The most common side products in this synthesis are the result of O-acetylation or hydrolysis of the methyl ester.
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N,O-diacetylation: The starting material, Methyl 5-amino-2-hydroxybenzoate, possesses both a nucleophilic amino group and a hydroxyl group. While N-acetylation is generally more facile, under forcing conditions (e.g., high temperature, prolonged reaction time, or use of a strong base), the hydroxyl group can also be acetylated, leading to the formation of Methyl 5-acetamido-2-acetoxybenzoate. To minimize this, use milder reaction conditions and avoid a large excess of the acetylating agent.
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O-acetylation: In some instances, selective O-acetylation might occur, though this is less common than N-acetylation due to the higher nucleophilicity of the amino group.[1]
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Hydrolysis of the Methyl Ester: The methyl ester group is susceptible to hydrolysis under either acidic or basic conditions, which would yield 5-acetamido-2-hydroxybenzoic acid. This is more likely to occur during the workup procedure. Ensure that the pH is carefully controlled during any aqueous washes.
-
Issue 3: Difficulty in Product Purification
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Question: I am struggling to purify the final product. What are the recommended purification techniques?
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Answer: Purification of this compound typically involves removing unreacted starting materials, the acetylating agent, and any side products.
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Recrystallization: This is often the most effective method for purifying the solid product. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
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Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., a mixture of ethyl acetate and hexanes) can be used to separate the desired product from less polar impurities (like the N,O-diacetylated product) and more polar impurities (like the hydrolyzed carboxylic acid).
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Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthetic route is the N-acetylation of Methyl 5-amino-2-hydroxybenzoate. This reaction typically involves treating the starting amine with an acetylating agent, most commonly acetic anhydride, often in the presence of a mild acid or base catalyst, or in a suitable solvent.
Q2: Which acetylating agent is best for this synthesis?
A2: Acetic anhydride is the most frequently used acetylating agent for this type of transformation due to its reactivity and availability. Acetyl chloride can also be used, but it is more reactive and generates hydrochloric acid as a byproduct, which may require neutralization.
Q3: Is a catalyst necessary for the acetylation reaction?
A3: The N-acetylation of aromatic amines with acetic anhydride can often proceed without a catalyst. However, the reaction can be slow. A mild acid catalyst (like a catalytic amount of sulfuric acid or acetic acid itself as the solvent) or a mild base (like sodium acetate) can be used to accelerate the reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material (Methyl 5-amino-2-hydroxybenzoate) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What are the expected physical properties of this compound?
A5: this compound is expected to be a solid at room temperature. Its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) should be used to confirm its identity and purity.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of N-acetylation reactions for aromatic amines, which can be analogous to the synthesis of this compound.
Table 1: Effect of Acetylating Agent and Catalyst on Yield
| Entry | Starting Material | Acetylating Agent (Equivalents) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aromatic Amine | Acetic Anhydride (1.1) | None | Acetic Acid | 80 | 2 | 85 |
| 2 | Aromatic Amine | Acetic Anhydride (1.1) | Sodium Acetate | Acetic Acid | 80 | 1 | 92 |
| 3 | Aromatic Amine | Acetyl Chloride (1.1) | Pyridine | Dichloromethane | 25 | 3 | 88 |
| 4 | Aromatic Amine | Acetic Anhydride (1.5) | H₂SO₄ (cat.) | Toluene | 60 | 2 | 90 |
This table is a generalized representation based on typical N-acetylation reactions and is intended for illustrative purposes.
Table 2: Influence of Solvent and Temperature on Reaction Time and Yield
| Entry | Starting Material | Solvent | Temperature (°C) | Time to Completion (h) | Yield (%) |
| 1 | Aromatic Amine | Dichloromethane | 25 | 8 | 75 |
| 2 | Aromatic Amine | Toluene | 80 | 2 | 88 |
| 3 | Aromatic Amine | Acetic Acid | 60 | 3 | 91 |
| 4 | Aromatic Amine | Neat (no solvent) | 100 | 1 | 95 |
This table provides a general illustration of solvent and temperature effects in N-acetylation reactions.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 5-amino-2-hydroxybenzoate (1.0 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like ethyl acetate or toluene.
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1-1.5 equivalents) dropwise at room temperature.
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Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. If acetic acid is used as the solvent, the product may precipitate upon cooling or by the addition of cold water.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acetic acid and other water-soluble impurities.
-
Purification: Dry the crude product. If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate).
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Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Impurity Profiling of Methyl 5-acetamido-2-hydroxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the impurity profiling of "Methyl 5-acetamido-2-hydroxybenzoate." The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential process-related impurities in the synthesis of this compound?
A1: Based on the common synthetic route, which involves the acetylation of Methyl 5-amino-2-hydroxybenzoate, several process-related impurities can be anticipated. These include unreacted starting materials, byproducts of the acetylation reaction, and products of over-acetylation.
Table 1: Potential Process-Related Impurities
| Impurity Name | Structure | Rationale for Presence |
| Methyl 5-amino-2-hydroxybenzoate | Unreacted starting material | |
| Acetic Anhydride/Acetyl Chloride | Excess acylating agent | |
| Diacetylated Product | Over-acetylation of the starting material | |
| 4-Acetamido Isomer | Potential isomeric impurity from the starting material |
Q2: What are the likely degradation products of this compound?
A2: Degradation can occur under various stress conditions such as acidic, basic, oxidative, and photolytic exposure. The primary degradation pathways are likely hydrolysis of the ester and amide functional groups.
Table 2: Potential Degradation Products
| Impurity Name | Structure | Formation Condition |
| 5-Acetamido-2-hydroxybenzoic acid | Hydrolysis of the methyl ester | |
| Methyl 5-amino-2-hydroxybenzoate | Hydrolysis of the amide | |
| 5-Amino-2-hydroxybenzoic acid | Hydrolysis of both ester and amide |
Q3: How should I store this compound to minimize degradation?
A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Troubleshooting Guide
Q4: I am seeing an unexpected peak in my HPLC chromatogram. How do I identify it?
A4: An unexpected peak could be a process-related impurity, a degradation product, or a contaminant. The following workflow can help in its identification.
Technical Support Center: Reaction Monitoring of Methyl 5-acetamido-2-hydroxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the synthesis of Methyl 5-acetamido-2-hydroxybenzoate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the expected starting materials and product for this reaction?
A1: The synthesis of this compound typically involves the acylation of a starting material like 5-amino-2-hydroxybenzoic acid or its methyl ester. Therefore, you will be monitoring the consumption of the starting amine and the formation of the N-acetylated product.
Q2: How can I visualize the spots on my TLC plate?
A2: this compound and related aromatic compounds are often UV-active. You can visualize the spots under a UV lamp (typically at 254 nm).[1] For enhanced or alternative visualization, you can use staining methods such as iodine vapor, or a potassium permanganate or anisaldehyde stain.[1]
Q3: What is a good starting solvent system for TLC analysis?
A3: A common starting point for separating aniline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[2][3] A trial ratio of 1:1 hexane:ethyl acetate can be a good starting point, which can then be optimized.
Q4: What type of HPLC column is suitable for this analysis?
A4: A reversed-phase C18 or C8 column is generally recommended for the analysis of hydroxybenzoic acid derivatives.[4][5]
Q5: What is a suitable mobile phase for HPLC analysis?
A5: A mixture of methanol or acetonitrile with water is a common mobile phase for this class of compounds.[4][6][7] Acidifying the mobile phase with a small amount of formic acid or trifluoroacetic acid (TFA) can improve peak shape.[4][6]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | Sample is overloaded. | Dilute the sample before spotting it on the TLC plate.[1][8][9] |
| The compound is highly polar or acidic/basic. | Add a small amount of acetic or formic acid (for acidic compounds) or triethylamine/ammonia (for basic compounds) to the mobile phase.[1][9] | |
| The sample is not fully dissolved. | Ensure the sample is completely dissolved in the spotting solvent. | |
| No spots are visible | The sample concentration is too low. | Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[1][8] |
| The compound is not UV-active. | Use a staining method for visualization (e.g., iodine, permanganate).[1] | |
| The solvent level in the developing chamber was too high. | Ensure the solvent level is below the spotting line on the TLC plate.[1][8] | |
| Spots are too close to the baseline (low Rf) | The eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase.[1] |
| Spots are too close to the solvent front (high Rf) | The eluent is too polar. | Decrease the proportion of the polar solvent in your mobile phase.[1] |
| Uneven solvent front | The TLC plate was touching the side of the chamber. | Ensure the plate is not in contact with the chamber walls during development.[8] |
| The chamber was not saturated with solvent vapors. | Place a piece of filter paper in the developing chamber to ensure proper saturation. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Baseline drift | Changes in mobile phase composition. | Degas the mobile phase thoroughly and prepare it fresh daily.[10] |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[10][11] | |
| Column contamination or equilibration issues. | Flush the column with a strong solvent and ensure it is properly equilibrated with the mobile phase before analysis.[10] | |
| Ghost peaks | Contamination in the mobile phase, sample, or column. | Use high-purity solvents and reagents. Clean the injection system and column.[10] |
| Carryover from previous injections. | Implement a wash step with a strong solvent between injections.[10] | |
| High backpressure | Blockage in the system (e.g., guard column, frits, tubing). | Filter samples and mobile phases. Replace the guard column or in-line filters. Back-flush the column if necessary.[11][12] |
| Mobile phase viscosity is too high. | Adjust the mobile phase composition or increase the column temperature. | |
| Peak tailing | Secondary interactions between the analyte and the stationary phase. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[12] |
| Column degradation or contamination. | Clean the column or replace it if necessary.[11] | |
| Inconsistent retention times | Issues with the mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase.[12] |
| Pump malfunction or leaks. | Check the pump for leaks and ensure a consistent flow rate.[12][13] |
Experimental Protocols
TLC Monitoring Protocol
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Plate Preparation: Use a silica gel TLC plate with a fluorescent indicator (e.g., F254). With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of your reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, methanol). Prepare a separate solution of your starting material for co-spotting.
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the starting line. Also, spot the starting material next to it. A co-spot (spotting the reaction mixture and starting material in the same lane) can also be helpful.
-
Development: Prepare a developing chamber with a suitable mobile phase (e.g., Hexane:Ethyl Acetate, 1:1 v/v). Place the spotted TLC plate in the chamber, ensuring the solvent level is below the starting line. Close the chamber and allow the solvent to ascend the plate.
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Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. Circle the spots with a pencil.
-
Interpretation: The starting material should have a different Rf value than the product. As the reaction progresses, the spot corresponding to the starting material should diminish, and the spot for the product should intensify.
HPLC Monitoring Protocol
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Prepare a mobile phase of Methanol:Water (e.g., 70:30 v/v) with 0.1% formic acid.[6] Filter and degas the mobile phase.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detector at 220 nm.[4]
-
Column Temperature: 30 °C.[4]
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample into the HPLC system.[4]
-
Analysis: Run the chromatogram and identify the peaks corresponding to the starting material and the product based on their retention times. The retention time of the product is expected to be different from that of the starting material.
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Monitoring: To monitor the reaction progress, inject samples at different time points. The peak area of the starting material should decrease over time, while the peak area of the product should increase.
Data Presentation
Table 1: Suggested Starting Conditions for TLC and HPLC
| Parameter | TLC | HPLC |
| Stationary Phase | Silica Gel 60 F254 | C18 Reversed-Phase |
| Mobile Phase/Eluent | Hexane:Ethyl Acetate (1:1 v/v) | Methanol:Water (70:30 v/v) + 0.1% Formic Acid |
| Flow Rate | N/A | 1.0 mL/min |
| Detection | UV light (254 nm) | UV Detector (220 nm) |
| Temperature | Ambient | 30 °C |
Visualizations
Caption: Workflow for TLC Reaction Monitoring.
Caption: Workflow for HPLC Reaction Monitoring.
Caption: Troubleshooting Decision Tree for Chromatography.
References
- 1. silicycle.com [silicycle.com]
- 2. researchgate.net [researchgate.net]
- 3. Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of Benzoic Acid Derivatives on Ascentis® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. vuir.vu.edu.au [vuir.vu.edu.au]
- 7. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. chembam.com [chembam.com]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
A Comparative Guide to Methyl 5-acetamido-2-hydroxybenzoate and Other Salicylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Methyl 5-acetamido-2-hydroxybenzoate against other prominent salicylic acid derivatives, namely Aspirin, Salsalate, Diflunisal, and Mesalamine. The information is intended for researchers, scientists, and professionals involved in drug development, offering a comparative analysis of their mechanisms of action, physicochemical properties, and available performance data from experimental studies.
Overview and Mechanism of Action
Salicylic acid and its derivatives are a cornerstone of anti-inflammatory and analgesic therapy. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[1][2][3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and primarily associated with the inflammatory response.[2][3][4]
This compound , a derivative of salicylic acid, has been investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID).[5] In-silico studies suggest it has a good binding affinity for the COX-2 receptor, and in-vivo studies have demonstrated its anti-nociceptive and anti-inflammatory properties.[5][6]
Aspirin (Acetylsalicylic Acid) is one of the most widely used medications globally.[7] It irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes.[7][8] Its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects are well-documented.[8][9]
Salsalate (Salicylsalicylic Acid) is a non-acetylated salicylate that is hydrolyzed in vivo to two molecules of salicylic acid.[10] It is considered a non-selective COX inhibitor.[2][11] Unlike aspirin, it does not inhibit platelet aggregation.[10]
Diflunisal is a difluorophenyl derivative of salicylic acid.[12][13][14] It is a non-selective, reversible inhibitor of both COX-1 and COX-2, with a longer half-life compared to other NSAIDs.[15][16][17]
Mesalamine (5-aminosalicylic acid or 5-ASA) has a more complex and not fully elucidated mechanism of action.[18][19][20] While it can inhibit COX and lipoxygenase pathways, its primary therapeutic effect in inflammatory bowel disease is thought to be a result of its local action in the gut, potentially involving the modulation of nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathways.[18][21][22]
Comparative Data
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₁₀H₁₁NO₄ | 209.20 | 228.0 - 230.0 | Insoluble in dichloromethane, chloroform, and hexane. Soluble in methanol and DMSO. |
| Aspirin | C₉H₈O₄ | 180.16 | 135 | Slightly soluble in water; freely soluble in alcohol. |
| Salsalate | C₁₄H₁₀O₅ | 258.23 | 144-148 | Practically insoluble in water and acidic fluids; soluble in alkaline solutions.[10] |
| Diflunisal | C₁₃H₈F₂O₃ | 250.20 | 210-212 | Practically insoluble in water; soluble in most organic solvents. |
| Mesalamine | C₇H₇NO₃ | 153.14 | 283-285 (decomposes) | Slightly soluble in water; practically insoluble in most organic solvents. |
In Vitro COX Inhibition Data (IC₅₀ Values)
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity (COX-1/COX-2) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Aspirin | 3.57 - 10 | 29.3 - 250 | ~0.12 - 0.34 | [1] |
| Salsalate | Weak inhibitor | Weak inhibitor | Non-selective | |
| Diflunisal | ~3.5 | Data varies | Non-selective | [13] |
| Mesalamine | >100 | >100 | Weak inhibitor | [13] |
Note: IC₅₀ values can vary depending on the assay conditions. The data presented here is a compilation from various sources for comparative purposes.
In Vivo Performance Data
A study on This compound and its derivatives demonstrated significant anti-nociceptive activity in animal models.[5] In the acetic acid-induced writhing test, a derivative of this compound (PS3) at doses of 20 and 50 mg/kg reduced painful activity by 74% and 75%, respectively.[5][6] The parent compound, 5-acetamido-2-hydroxybenzoic acid, exhibited a potent peripheral anti-nociceptive effect with an ED₅₀ of 4.95 mg/kg in the same test.[5] It was also effective in reducing edema in the carrageenan-induced paw edema model.[5]
Experimental Protocols
Acetic Acid-Induced Writhing Test (for Analgesic Activity)
This widely used method assesses the efficacy of peripherally acting analgesics.[20]
Protocol:
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Animal Model: Male Swiss mice (20-30g) are typically used.
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Acclimatization: Animals are allowed to acclimate to the laboratory environment for at least one hour before the experiment.
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Drug Administration: Test compounds, a vehicle control (e.g., saline), and a positive control (e.g., aspirin) are administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the induction of writhing.
-
Induction of Writhing: A 0.6% to 1% solution of acetic acid in saline is injected i.p. at a volume of 10 mL/kg body weight.[6][20]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching behavior) is counted for a defined period, typically 20-30 minutes.[6]
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
Hot Plate Test (for Central Analgesic Activity)
This test is used to evaluate the response to thermal pain and is sensitive to centrally acting analgesics.[19]
Protocol:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Animal Model: Mice or rats are used.
-
Baseline Latency: Before drug administration, the baseline reaction time of each animal is determined by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[19]
-
Drug Administration: The test compounds, vehicle, and a positive control (e.g., morphine) are administered.
-
Test Latency: At predetermined time intervals after drug administration, the animals are again placed on the hot plate, and the reaction time is measured.
-
Data Analysis: The percentage increase in latency time is calculated for each group compared to their baseline values and the vehicle control group.
Carrageenan-Induced Paw Edema Assay (for Anti-inflammatory Activity)
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.[11][14]
Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Baseline Paw Volume: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: Test compounds, vehicle, and a positive control (e.g., indomethacin) are administered, typically orally or intraperitoneally.
-
Induction of Edema: After a specific period following drug administration (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.[11][14]
-
Measurement of Paw Volume: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11]
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group by comparing the increase in paw volume to that of the vehicle control group.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by salicylic acid derivatives.
Caption: Cyclooxygenase (COX) Signaling Pathway and Inhibition by Salicylates.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: PPAR-γ Signaling Pathway in Inflammation.
Experimental Workflow
Caption: General Workflow for Preclinical Evaluation of Salicylates.
Conclusion
This compound shows promise as a potential anti-inflammatory and analgesic agent, with in-silico and in-vivo data supporting its activity. However, a direct and comprehensive comparison with established salicylic acid derivatives is currently limited by the lack of publicly available in-vitro data, particularly its COX-1 and COX-2 inhibitory profile.
Established derivatives like aspirin, salsalate, and diflunisal primarily exert their effects through non-selective COX inhibition, with aspirin being unique in its irreversible action. Mesalamine stands apart with its localized action in the gut and a more complex mechanism of action.
Further research, especially head-to-head in-vitro and in-vivo studies, is necessary to fully elucidate the therapeutic potential and selectivity of this compound in comparison to existing salicylic acid-based drugs. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. COX Inhibition Assay | Nawah Scientific [nawah-scientific.com]
- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academicjournals.org [academicjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. US20040122059A1 - PPAR-gamma ligands in the treatment of asthma and allergies - Google Patents [patents.google.com]
- 22. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Comparative Bioactivity Analysis: Methyl 5-acetamido-2-hydroxybenzoate and Established Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential bioactivity of Methyl 5-acetamido-2-hydroxybenzoate, primarily through the lens of its parent compound, 5-acetamido-2-hydroxybenzoic acid, in relation to established non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin, ibuprofen, and the selective COX-2 inhibitor, celecoxib. The available data suggests that this class of compounds exhibits analgesic and anti-inflammatory properties, likely mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Note: Direct experimental bioactivity data (e.g., IC50, EC50) for this compound was not available in the reviewed literature. The quantitative data presented herein pertains to its parent acid, 5-acetamido-2-hydroxybenzoic acid, and its derivatives, which serves as a foundation for understanding the potential activity of the methyl ester.
Quantitative Bioactivity Comparison
The following table summarizes the available in-vivo analgesic and anti-inflammatory data for 5-acetamido-2-hydroxybenzoic acid and its derivatives, alongside comparative data for well-known NSAIDs.
| Compound/Drug | Assay | Species | Endpoint | Result | Reference(s) |
| 5-acetamido-2-hydroxybenzoic acid (PS1) | Acetic Acid-Induced Writhing | Mice | ED50 | 4.95 mg/kg | [1] |
| Acetic Acid-Induced Writhing | Mice | % Inhibition of Writhing | 52% at 20 mg/kg, 83% at 50 mg/kg | [2] | |
| Acetaminophen (ACP) | Acetic Acid-Induced Writhing | Mice | ED50 | 125 mg/kg | [1] |
| Acetylsalicylic Acid (Aspirin) | Acetic Acid-Induced Writhing | Mice | ED50 | 67.5 mg/kg | [1] |
| PS3 (a benzyl derivative of 5-acetamido-2-hydroxybenzoic acid) | Acetic Acid-Induced Writhing | Mice | % Inhibition of Writhing | 74% at 20 mg/kg, 75% at 50 mg/kg | [2][3] |
ED50: The dose that is effective in 50% of the tested population.
Predicted Bioactivity and COX-2 Selectivity
In-silico molecular docking studies have been conducted to predict the binding affinity of 5-acetamido-2-hydroxybenzoic acid derivatives to the COX-2 receptor, suggesting a potential for selective inhibition. The aim of these computational studies is to design derivatives with increased selectivity for COX-2 over COX-1, which could lead to a better safety profile with fewer gastrointestinal side effects.[2][3][4]
Signaling Pathways and Experimental Workflows
To visualize the potential mechanism of action and the experimental procedures used to assess the bioactivity of these compounds, the following diagrams are provided.
Caption: Predicted COX-2 inhibitory pathway of this compound.
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Caption: Workflow for the Hot Plate Test.
Experimental Protocols
Detailed methodologies for the key in-vivo experiments are provided below. These protocols are based on standard procedures and the available literature.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
1. Animals:
-
Male Swiss mice (20-30 g) are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Animals are fasted for a period (e.g., 12 hours) before the experiment.
2. Groups:
-
Control Group: Receives the vehicle (e.g., saline, 0.5% carboxymethylcellulose).
-
Standard Group: Receives a known analgesic (e.g., Aspirin, Diclofenac sodium) at a standard dose.
-
Test Groups: Receive different doses of the test compound (e.g., this compound).
3. Procedure:
-
The test compound, standard drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a set absorption period (e.g., 30 or 60 minutes), a 0.6% or 1% solution of acetic acid is injected intraperitoneally to induce writhing.
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period, typically 20-30 minutes.
4. Data Analysis:
-
The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
Hot Plate Test
This model is used to evaluate central analgesic activity.
1. Animals:
-
Male Swiss mice or Wistar rats are commonly used.
-
Housing and fasting conditions are similar to the writhing test.
2. Apparatus:
-
A hot plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).
3. Procedure:
-
The test compound, standard drug (e.g., Morphine), or vehicle is administered.
-
At a predetermined time after administration (e.g., 30, 60, 90, 120 minutes), each animal is placed on the hot plate.
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.
4. Data Analysis:
-
The increase in reaction time (latency) compared to the control group is used as a measure of analgesic activity.
Conclusion
The available evidence, primarily from studies on its parent compound, suggests that this compound holds promise as a potential anti-inflammatory and analgesic agent. The predicted mechanism of action involves the inhibition of the COX-2 enzyme, which is a well-established target for NSAIDs. However, to provide a definitive and objective comparison with known drugs, further in-vitro and in-vivo studies generating quantitative bioactivity data specifically for this compound are essential. Researchers are encouraged to perform assays such as in-vitro COX-1/COX-2 inhibition assays to determine IC50 values and selectivity, as well as further in-vivo studies to establish a comprehensive pharmacological profile.
References
- 1. Frontiers | Nootkatone mitigates LPS-induced acute lung injury by modulating the NF-κB and Nrf2 pathways in mice [frontiersin.org]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Validation of Analytical Methods for Methyl 5-acetamido-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Methyl 5-acetamido-2-hydroxybenzoate, a key chemical intermediate. It offers detailed experimental protocols for a proposed High-Performance Liquid Chromatography (HPLC) method and a comparative Ultraviolet-Visible (UV-Vis) Spectrophotometric method. The validation of these methods is discussed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability in research and quality control settings.
Introduction
This compound is a derivative of salicylic acid. Accurate and precise analytical methods are crucial for its quantification in various stages of drug development and manufacturing, including raw material testing, in-process control, and final product release. This document outlines a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is often favored for its specificity and ability to separate the analyte from potential impurities. Additionally, a simpler UV-Vis spectrophotometric method is presented as a potential alternative for screening purposes, and its performance is compared against the HPLC method.
Proposed Analytical Methods and Validation Parameters
Two primary analytical methods are considered for the quantification of this compound: RP-HPLC and UV-Vis Spectrophotometry. The validation of these methods is essential to demonstrate their suitability for the intended purpose. Key validation parameters, as stipulated by ICH guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness.
Table 1: Comparison of Analytical Method Performance
| Validation Parameter | RP-HPLC Method | UV-Vis Spectrophotometric Method |
| Specificity | High (able to separate from impurities) | Low (potential interference from other absorbing compounds) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | Lower (ng/mL range) | Higher (µg/mL range) |
| Limit of Quantification (LOQ) | Lower (ng/mL range) | Higher (µg/mL range) |
| Robustness | High | Moderate |
| Analysis Time | ~10 minutes per sample | ~2 minutes per sample |
| Instrumentation Cost | High | Low |
| Solvent Consumption | High | Low |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method provides a high degree of selectivity and sensitivity for the quantification of this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Run Time: 10 minutes
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve in 100 mL of mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
UV-Vis Spectrophotometric Method
This method is a simpler and faster alternative, suitable for preliminary analysis or in situations where high specificity is not required.
-
Spectrophotometer: Double beam UV-Vis spectrophotometer
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution (approximately 290-310 nm).
-
Blank: Mobile phase (Acetonitrile : Water, 50:50, v/v)
-
Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Solution: Prepare as described for the HPLC method. Measure the absorbance of the sample solution at the determined λmax.
Method Validation Protocols
The following protocols outline the experiments required to validate the proposed analytical methods according to ICH guidelines.
Specificity
-
HPLC: Inject the blank (mobile phase), a standard solution, a sample solution, and a sample spiked with known impurities. The method is specific if the peak for this compound is well-resolved from any other peaks.
-
UV-Vis: Analyze the placebo/excipients and the drug substance separately. The placebo should not show any significant absorbance at the λmax of the drug.
Linearity
-
HPLC & UV-Vis: Prepare at least five concentrations of the standard solution across the desired range (e.g., 50% to 150% of the expected sample concentration). Plot a graph of peak area (HPLC) or absorbance (UV-Vis) versus concentration. The method is linear if the correlation coefficient (R²) is greater than 0.999 for HPLC and 0.995 for UV-Vis.
Accuracy
-
HPLC & UV-Vis: Perform recovery studies by spiking a known amount of standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The accuracy is expressed as the percentage recovery. The acceptance criteria are typically between 98.0% and 102.0% for HPLC and 95.0% to 105.0% for UV-Vis.
Precision
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or using different equipment.
-
The precision is expressed as the relative standard deviation (%RSD), which should be less than 2.0% for HPLC and less than 5.0% for UV-Vis.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
-
HPLC: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5°C) and observe the effect on the results. The system suitability parameters should remain within acceptable limits.
-
UV-Vis: Vary parameters like the wavelength of measurement (±2 nm) and observe the impact on absorbance.
Visualizations
A Comparative Guide to the Spectroscopic Confirmation of Methyl 5-acetamido-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and interpretation of the spectroscopic data for Methyl 5-acetamido-2-hydroxybenzoate, a key organic compound with applications in pharmaceutical research and development. By presenting a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data alongside structurally similar alternatives, this document serves as a valuable resource for the unambiguous confirmation of its chemical structure.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its structural isomer, Methyl 4-acetamido-2-hydroxybenzoate. This direct comparison highlights the distinct spectral features that enable the differentiation of these closely related compounds.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Assignment | This compound (Predicted) | Methyl 4-acetamido-2-hydroxybenzoate [1] |
| -OH | ~10.5 ppm (s, 1H) | 10.83 ppm (s, 1H) |
| -NH | ~7.8 ppm (s, 1H) | 7.63 ppm (s, 1H) |
| Ar-H | H-6: ~8.1 ppm (d) H-4: ~7.6 ppm (dd) H-3: ~7.0 ppm (d) | H-3: 7.45 ppm (d, J=8.7 Hz) H-5: 7.29 ppm (dd, J=8.7, 2.4 Hz) H-6: 6.94 ppm (d, J=2.4 Hz) |
| -OCH₃ | ~3.9 ppm (s, 3H) | 3.89 ppm (s, 3H) |
| -COCH₃ | ~2.2 ppm (s, 3H) | 2.16 ppm (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Assignment | This compound (Predicted) | Methyl 4-acetamido-2-hydroxybenzoate (Predicted) |
| C=O (ester) | ~170 ppm | ~170 ppm |
| C=O (amide) | ~168 ppm | ~169 ppm |
| Ar-C | C-2: ~155 ppm C-5: ~132 ppm C-1: ~115 ppm C-3, C-4, C-6: 118-125 ppm | C-2: ~158 ppm C-4: ~140 ppm C-1: ~110 ppm C-3, C-5, C-6: 110-120 ppm |
| -OCH₃ | ~52 ppm | ~52 ppm |
| -COCH₃ | ~24 ppm | ~25 ppm |
Table 3: FT-IR Spectroscopic Data (Solid)
| Assignment | This compound (Vapor Phase) | Key Absorption Bands (cm⁻¹) |
| O-H stretch | Broad band ~3200-3600 cm⁻¹ | Phenolic hydroxyl group |
| N-H stretch | ~3300 cm⁻¹ | Amide N-H bond |
| C=O stretch (ester) | ~1700 cm⁻¹ | Ester carbonyl group |
| C=O stretch (amide) | ~1670 cm⁻¹ | Amide I band |
| C-N stretch & N-H bend | ~1550 cm⁻¹ | Amide II band |
| C-O stretch | ~1250 cm⁻¹ | Ester C-O bond |
| Aromatic C=C stretch | ~1600, 1450 cm⁻¹ | Benzene ring |
Table 4: Mass Spectrometry Data
| Parameter | This compound [2] |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Mass Spectrum (GC-MS) | Available, key fragments would include loss of -OCH₃ (m/z 178), loss of -COCH₃ (m/z 166), and cleavage of the ester group. |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy : Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained using a proton-decoupled pulse sequence with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
Data Processing : The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample was finely ground with anhydrous potassium bromide (KBr) in a 99:1 (KBr:sample) ratio using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : The FT-IR spectrum was recorded using a spectrometer operating in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum. The spectrum was an average of 32 scans with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction : The sample was introduced into the mass spectrometer via a Gas Chromatography (GC) system equipped with a capillary column suitable for separating organic compounds.
-
Ionization : Electron Impact (EI) ionization was used, with an electron energy of 70 eV.
-
Mass Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection : The ion abundance was measured using an electron multiplier detector, and the mass spectrum was generated by plotting ion intensity against the m/z ratio.
Visualization of Spectroscopic Interpretation Workflow
The following diagram illustrates the logical workflow for the confirmation of the structure of this compound using the collective spectroscopic data.
References
Comparative Guide: Cross-Reactivity of Methyl 5-acetamido-2-hydroxybenzoate in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl 5-acetamido-2-hydroxybenzoate and its parent compound, 5-acetamido-2-hydroxybenzoic acid, in the context of their biological activity, with a focus on cross-reactivity. The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain. Therefore, selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform is a critical determinant of its therapeutic potential and safety profile.
Due to the limited availability of direct experimental data on this compound, this guide draws upon a key study investigating its parent compound and derivatives as potential non-steroidal anti-inflammatory drugs (NSAIDs).[1] The findings are compared with established NSAIDs to provide a broader context for its potential cross-reactivity and selectivity.
I. Overview of Biological Activity
This compound belongs to a class of salicylic acid derivatives. Research into its parent compound, 5-acetamido-2-hydroxybenzoic acid, suggests a mechanism of action centered on the inhibition of COX enzymes. The addition of an acetamido group at the 5-position and a methyl ester at the carboxyl group are modifications aimed at enhancing selectivity for COX-2.[1] Increased selectivity for COX-2 is a desirable characteristic for NSAIDs as it is associated with a reduced risk of gastrointestinal side effects that can arise from the inhibition of COX-1.
II. Comparative Data on COX Inhibition
For a comprehensive comparison, the following table includes the reported analgesic activity of the parent compound and the well-established COX-1/COX-2 inhibitory data for common NSAIDs.
| Compound | Target(s) | Assay Type | Key Findings / IC50 Values | Selectivity Index (COX-1/COX-2) | Reference(s) |
| 5-Acetamido-2-hydroxybenzoic acid | COX-2 (predicted) | Acetic Acid-Induced Writhing (in-vivo, mice) | ED50: 4.95 mg/kg | Not Determined | [1] |
| 5-Phenylacetamidosalicylic acid (Derivative) | COX-2 (predicted) | Acetic Acid-Induced Writhing (in-vivo, mice) | 74-75% reduction in writhing at 20-50 mg/kg | Not Determined | [1] |
| Acetaminophen | Weak COX inhibitor | Acetic Acid-Induced Writhing (in-vivo, mice) | Less potent than 5-acetamido-2-hydroxybenzoic acid | Not Applicable | [1] |
| Celecoxib | COX-1, COX-2 | In-vitro Human Whole Blood Assay | COX-1: >100 µM, COX-2: 0.04 µM | >2500 | |
| Aspirin | COX-1, COX-2 | In-vitro Human Whole Blood Assay | COX-1: 0.65 µM, COX-2: 24.3 µM | 0.03 | |
| Ibuprofen | COX-1, COX-2 | In-vitro Human Whole Blood Assay | COX-1: 2.4 µM, COX-2: 1.4 µM | 1.7 | |
| Diclofenac | COX-1, COX-2 | In-vitro Human Whole Blood Assay | COX-1: 0.7 µM, COX-2: 0.03 µM | 23.3 |
Note: The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher selectivity index indicates greater selectivity for COX-2. The data for established NSAIDs are compiled from various sources for comparative purposes.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of 5-acetamido-2-hydroxybenzoic acid and its derivatives are provided below.
A. In-vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for determining the potency and selectivity of a compound against COX-1 and COX-2 enzymes.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compound (e.g., this compound)
-
Reference compounds (e.g., Celecoxib, Aspirin)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Microplate reader
Procedure:
-
Prepare solutions of the test and reference compounds at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test or reference compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately measure the absorbance at 595 nm at multiple time points.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
B. Acetic Acid-Induced Writhing Test (In-vivo)
This is a widely used behavioral model to screen for peripheral analgesic activity.
Objective: To evaluate the analgesic effect of a test compound by measuring the reduction in abdominal constrictions induced by acetic acid in mice.
Principle: Intraperitoneal injection of acetic acid causes irritation and pain, leading to characteristic stretching and writhing movements. Analgesic compounds reduce the frequency of these writhes.
Materials:
-
Male Swiss mice (or other suitable strain)
-
Acetic acid solution (e.g., 0.6% in saline)
-
Test compound
-
Reference analgesic (e.g., Acetaminophen, Indomethacin)
-
Vehicle control (e.g., saline, DMSO solution)
-
Syringes and needles for administration
Procedure:
-
Acclimatize the animals to the experimental environment.
-
Divide the animals into groups (vehicle control, reference, and test compound groups).
-
Administer the test compound, reference drug, or vehicle to the respective groups via the desired route (e.g., oral, intraperitoneal).
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject each mouse intraperitoneally with the acetic acid solution.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a set period (e.g., 20-30 minutes), starting 5 minutes after the acetic acid injection.
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
C. Hot Plate Test (In-vivo)
This test is used to assess central analgesic activity.
Objective: To measure the pain threshold of an animal in response to a thermal stimulus and to evaluate the effect of a test compound on this threshold.
Principle: The animal is placed on a heated surface, and the latency to a pain response (e.g., licking a paw, jumping) is measured. Analgesics increase this latency.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Mice or rats
-
Test compound
-
Reference analgesic (e.g., Morphine)
-
Vehicle control
Procedure:
-
Set the hot plate to a constant temperature (e.g., 55 ± 0.5 °C).
-
Place each animal individually on the hot plate and start a timer.
-
Observe the animal for signs of pain, such as licking of the hind paw or jumping.
-
Record the latency time for the first pain response. A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.
-
Administer the test compound, reference drug, or vehicle.
-
At set time intervals after administration (e.g., 30, 60, 90 minutes), repeat the hot plate test and record the latencies.
-
Calculate the percentage of the maximum possible effect (%MPE) for each treated group.
IV. Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: COX Inhibition Pathway and NSAID Selectivity.
Caption: Workflow for Analgesic Drug Screening.
V. Discussion on Cross-Reactivity
The concept of "cross-reactivity" in drug development extends beyond the primary target to encompass off-target effects, which can lead to adverse events. For NSAIDs, the most significant and well-characterized form of cross-reactivity is the inhibition of COX-1, which is responsible for many of the gastrointestinal side effects.
It is crucial for researchers and drug developers to consider that even with high selectivity for COX-2, other off-target interactions are possible. A comprehensive evaluation of a novel compound would typically involve screening against a broad panel of receptors, enzymes, and ion channels to identify any potential for unintended pharmacological effects. Such data for this compound is not currently available in the public literature.
VI. Conclusion
This compound, as a derivative of 5-acetamido-2-hydroxybenzoic acid, shows promise as a potential COX-2 selective inhibitor based on preliminary in-silico and in-vivo analgesic studies of its parent compound. Its performance, particularly its selectivity and potential for cross-reactivity, warrants further investigation through direct in-vitro COX inhibition assays and broader off-target screening panels. When compared to established NSAIDs, the goal for this and similar novel compounds is to demonstrate a superior selectivity profile for COX-2 over COX-1, thereby predicting a more favorable safety profile. Researchers interested in this compound should prioritize generating robust in-vitro data to substantiate the promising in-silico and in-vivo findings.
References
A Comparative Analysis of Methyl 5-acetamido-2-hydroxybenzoate and its Parent Compound, 5-acetamido-2-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Methyl 5-acetamido-2-hydroxybenzoate and its parent carboxylic acid, 5-acetamido-2-hydroxybenzoic acid. The information presented is supported by available experimental and computational data to assist in evaluating their potential applications in research and drug development.
Physicochemical Properties
A key differentiator between a carboxylic acid and its methyl ester is the impact on physicochemical properties such as melting point, solubility, and lipophilicity. Esterification of the carboxylic acid group in 5-acetamido-2-hydroxybenzoic acid to form this compound is expected to alter these properties, which can, in turn, influence the compound's pharmacokinetic profile, including its absorption and bioavailability.
| Property | 5-acetamido-2-hydroxybenzoic acid | This compound |
| Molecular Formula | C₉H₉NO₄[1] | C₁₀H₁₁NO₄[1] |
| Molecular Weight | 195.17 g/mol [1] | 209.20 g/mol [1] |
| Melting Point | 228.0 - 230.0 °C[2] | No experimental data available (Predicted) |
| Solubility | Cold-soluble in ethanol, methanol, DMSO, acetonitrile, acetic acid, and acetone. Hot-soluble in ethyl acetate and water. Insoluble in dichloromethane, chloroform, and hexane.[2] | No experimental data available (Predicted to have higher solubility in less polar organic solvents compared to the parent acid) |
| logP (Predicted) | Not specified | 1.9[1] |
Synthesis
The synthesis of 5-acetamido-2-hydroxybenzoic acid typically involves the acetylation of 5-aminosalicylic acid. This compound can then be synthesized from the parent acid via esterification.
Experimental Protocols
Synthesis of 5-acetamido-2-hydroxybenzoic acid:
This protocol is based on the reaction between 5-aminosalicylic acid and acetic anhydride.[2]
-
Reaction Setup: Suspend 5-aminosalicylic acid in water.
-
Acetylation: Add acetic anhydride to the suspension.
-
Reaction Conditions: Heat the mixture with stirring.
-
Isolation: Cool the reaction mixture to induce crystallization.
-
Purification: Collect the solid product by filtration and recrystallize from a suitable solvent like water or ethanol.
Synthesis of this compound (General Esterification Protocol):
This is a general protocol for the esterification of a carboxylic acid.
-
Reaction Setup: Dissolve 5-acetamido-2-hydroxybenzoic acid in methanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction Conditions: Reflux the mixture for several hours.
-
Workup: Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Isolation: Extract the methyl ester with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by chromatography or recrystallization.
Biological Activity and Rationale for Esterification
5-acetamido-2-hydroxybenzoic acid has demonstrated notable analgesic and anti-inflammatory activities.[2] It is suggested to act as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. However, its therapeutic application is limited by low plasma bioavailability.[2]
Esterification of the carboxylic acid to form this compound is a common prodrug strategy to enhance bioavailability. The more lipophilic ester is expected to have improved membrane permeability and absorption. Once absorbed, the ester can be hydrolyzed by esterases in the body to release the active parent carboxylic acid.
Cyclooxygenase (COX) Inhibition
The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of compounds against COX-1 and COX-2.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Inhibitor Preparation: The test compounds (5-acetamido-2-hydroxybenzoic acid and this compound) and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) are dissolved in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.
-
Reaction Mixture: A reaction buffer containing a heme cofactor is prepared. The enzyme is pre-incubated with the inhibitor or vehicle control.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Measurement of Product Formation: The production of prostaglandin E₂ (PGE₂) or other prostanoids is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from the dose-response curve.
Conclusion
5-acetamido-2-hydroxybenzoic acid is a compound with demonstrated analgesic and anti-inflammatory properties, likely acting through the inhibition of COX-2. Its primary drawback is its low bioavailability. This compound, as its methyl ester prodrug, represents a rational approach to overcome this limitation. The ester is anticipated to exhibit enhanced absorption, followed by in vivo hydrolysis to the active carboxylic acid.
Further experimental studies are required to provide a direct quantitative comparison of the physicochemical properties and biological activities of this compound and its parent compound. Specifically, experimental determination of the methyl ester's melting point, solubility in various solvents, and its COX inhibition profile would be invaluable for a comprehensive evaluation of its potential as a therapeutic agent.
References
In-Silico Docking Analysis of Methyl 5-acetamido-2-hydroxybenzoate Derivatives Against Cyclooxygenase-2 (COX-2)
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of the in-silico docking performance of 5-acetamido-2-hydroxy benzoic acid and its derivatives against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and pain therapy. While the primary focus of this analysis is on the carboxylate form, the insights are directly relevant to its methyl ester, "Methyl 5-acetamido-2-hydroxybenzoate," due to their structural similarity. The data presented here is compiled from a study by Santos et al. (2023), offering a benchmark against established non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4][5]
Performance Comparison: Binding Affinities
The binding affinity, measured in kcal/mol, indicates the strength of the interaction between a ligand and its target protein. A more negative value signifies a stronger and more favorable interaction. The following table summarizes the binding affinities of 5-acetamido-2-hydroxy benzoic acid (PS1) and its derivatives (PS2 and PS3) against various COX-2 structures, alongside common NSAIDs for comparison.[1][3][4]
| Compound/Drug | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |
| 5-acetamido-2-hydroxy benzoic acid (PS1) | COX-2 (Mus musculus, 4PH9) | -6.6 |
| COX-2 (Homo sapiens, 5KIR) | -7.9 | |
| COX-2 (Mus musculus, 1PXX) | -6.4 | |
| COX-2 (Homo sapiens, 5F1A) | -6.7 | |
| 5-benzamido-2-hydroxy benzoic acid (PS2) | COX-2 (Mus musculus, 4PH9) | -7.2 |
| COX-2 (Homo sapiens, 5KIR) | -8.6 | |
| COX-2 (Mus musculus, 1PXX) | -8.6 | |
| COX-2 (Homo sapiens, 5F1A) | -7.2 | |
| 5-(2-phenylacetamido)-2-hydroxybenzoic acid (PS3) | COX-2 (Mus musculus, 4PH9) | -7.5 |
| COX-2 (Homo sapiens, 5KIR) | -8.9 | |
| COX-2 (Mus musculus, 1PXX) | -8.6 | |
| COX-2 (Homo sapiens, 5F1A) | -7.8 | |
| Ibuprofen (Control) | COX-2 (Mus musculus, 4PH9) | -7.6 |
| Rofecoxib (Control) | COX-2 (Homo sapiens, 5KIR) | -9.3 |
| Diclofenac (Control) | COX-2 (Mus musculus, 1PXX) | -8.6 |
| Salicylic acid (Control) | COX-2 (Homo sapiens, 5F1A) | -6.1 |
Data sourced from Santos et al. (2023).[1][3][4]
The derivatives PS2 and PS3, which incorporate phenyl and benzyl groups, demonstrate a notable increase in binding affinity for COX-2 compared to the parent compound PS1.[1][2] In several instances, their binding energies are comparable to or even exceed those of the established NSAIDs, highlighting their potential as potent COX-2 inhibitors.[1]
Experimental Protocols
The in-silico docking studies were conducted using a standardized molecular docking protocol to ensure the reliability and reproducibility of the results.
Target Protein Preparation:
-
The three-dimensional crystal structures of COX-2 from both Mus musculus and Homo sapiens were obtained from the Protein Data Bank (PDB IDs: 4PH9, 5KIR, 1PXX, and 5F1A).[1][2][3]
-
Water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogen atoms were added to the protein structures, and Kollman charges were assigned.
Ligand Preparation:
-
The 3D structures of 5-acetamido-2-hydroxy benzoic acid and its derivatives were constructed and optimized using computational chemistry software.
-
Gasteiger charges were calculated for all ligand atoms.
-
The rotatable bonds within the ligands were defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation:
-
AutoDock Vina was utilized for the molecular docking simulations.
-
A grid box was defined to encompass the active site of the COX-2 enzyme. The grid center coordinates for the different PDB structures were as follows:
-
4PH9: X = 12.58 Å, Y = 24.20 Å, Z = 25.33 Å
-
5KIR: X = 23.63 Å, Y = 1.30 Å, Z = 34.07 Å[3]
-
-
The Lamarckian Genetic Algorithm was employed as the search algorithm to explore the conformational space of the ligand within the active site.
-
The docking results were clustered based on root-mean-square deviation (RMSD), and the lowest energy conformation for each ligand was selected as the most probable binding mode.
Visualized Workflows and Pathways
To better illustrate the processes involved, the following diagrams outline the in-silico docking workflow and the biological pathway of COX-2.
References
- 1. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 3. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Structure-Activity Relationship of Methyl 5-acetamido-2-hydroxybenzoate: A Comparative Guide
An In-depth Analysis of Methyl 5-acetamido-2-hydroxybenzoate and its Analogs for Researchers and Drug Development Professionals
This compound is a salicylate derivative with potential therapeutic applications. Understanding its structure-activity relationship (SAR) is crucial for the design of more potent and selective analogs. This guide provides a comparative analysis of the SAR of this compound, drawing insights from studies on its close analogs, particularly its carboxylic acid counterpart, 5-acetamido-2-hydroxybenzoic acid, and other salicylate derivatives.
Core Structure and Inferred Activity
This compound belongs to the salicylate family, known for its anti-inflammatory, analgesic, and antipyretic properties. The core scaffold consists of a benzene ring substituted with a hydroxyl group and a carboxylate group (esterified in this case) at positions 2 and 1, respectively. The 5-position is substituted with an acetamido group.
While direct experimental data on this compound is limited, its biological activity can be inferred from its structural similarity to other well-studied salicylates. It is anticipated to act as a prodrug, being hydrolyzed in the body to its active carboxylic acid form, 5-acetamido-2-hydroxybenzoic acid. This active form is expected to exhibit its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Comparative Analysis of Structural Modifications
The following sections detail the impact of structural modifications on the biological activity of compounds related to this compound, providing a framework for understanding its potential SAR.
The Role of the Carboxylate Group: Ester vs. Carboxylic Acid
The conversion of the carboxylic acid to a methyl ester in this compound is a critical modification. Esterification of NSAIDs is a common prodrug strategy to improve gastrointestinal tolerance by masking the acidic group responsible for local irritation. In vivo, these esters are expected to be hydrolyzed by esterases to release the active carboxylic acid.
A study on naproxen and its alkyl esters demonstrated that the methyl and ethyl esters exhibited more potent peripheral analgesic activity in the writhing test compared to the parent drug, naproxen.[1] This suggests that the methyl ester form of 5-acetamido-2-hydroxybenzoic acid might also display enhanced analgesic properties.
Modifications of the 5-Acetamido Group
The 5-acetamido group plays a significant role in modulating the activity and selectivity of these compounds. A study on 5-acetamido-2-hydroxybenzoic acid and its derivatives where the acetyl group was replaced with larger acyl groups (benzoyl and phenylacetyl) provides valuable SAR insights.
| Compound | R Group | Analgesic Activity (% Reduction in Writhing) at 50 mg/kg |
| 5-acetamido-2-hydroxybenzoic acid (PS1) | -CH₃ | ~55% |
| 5-benzamido-2-hydroxybenzoic acid (PS2) | -C₆H₅ | ~65% |
| 5-phenylacetamido-2-hydroxybenzoic acid (PS3) | -CH₂C₆H₅ | ~75% |
Table 1: Comparison of the analgesic activity of 5-acylamino-2-hydroxybenzoic acid derivatives in the acetic acid-induced writhing test in mice. Data is estimated from graphical representations in the source literature.[2]
As shown in Table 1, increasing the size of the acyl group from acetyl to benzoyl and phenylacetyl leads to a progressive increase in analgesic activity. The compound with the phenylacetyl group (PS3) demonstrated the highest efficacy, reducing painful activity by approximately 75% at a 50 mg/kg dose.[2]
In-Silico Docking Studies: Molecular docking studies on these derivatives with the COX-2 enzyme revealed that the larger acyl groups could establish additional interactions within the active site, potentially explaining their enhanced activity.[2]
Substitutions on the Phenyl Ring
While specific studies on phenyl ring substitutions of this compound are not available, research on other 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors offers some general principles. In that series, the position of substituents on the phenyl ring was found to be critical, with para-substitution being preferred over ortho or meta positions for optimal activity.[3] This highlights the importance of the substitution pattern on the benzene ring for biological activity, a principle that could be applicable to the design of novel this compound analogs.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Synthesis of 5-acylamino-2-hydroxybenzoic Acid Derivatives[2]
-
Starting Material: 5-amino-2-hydroxybenzoic acid.
-
Acetylation (for 5-acetamido-2-hydroxybenzoic acid): 5-amino-2-hydroxybenzoic acid is reacted with acetic anhydride in water.
-
Acylation with Acyl Chlorides (for benzoyl and phenylacetyl derivatives): 5-amino-2-hydroxybenzoic acid is reacted with the corresponding acyl chloride (benzoyl chloride or phenylacetyl chloride) in ethyl acetate with potassium carbonate as a catalyst.
-
Purification: The synthesized products are purified by recrystallization from appropriate solvents (e.g., ethanol/water).
-
Characterization: The structure of the final compounds is confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test[1]
This test is used to evaluate peripheral analgesic activity.
-
Animals: Male ICR mice (23 ± 3 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one hour before the experiment.
-
Drug Administration: Test compounds, a vehicle control (e.g., saline), and a standard drug (e.g., indomethacin) are administered to different groups of mice, typically via oral or intraperitoneal routes.
-
Induction of Writhing: After a set period (e.g., 60 minutes) to allow for drug absorption, a 0.5% solution of acetic acid is injected intraperitoneally (20 mL/kg).
-
Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 5 to 10 minutes) after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. Statistical significance is determined using appropriate tests like one-way ANOVA followed by Dunnett's test.
In Vivo Analgesic Activity: Hot Plate Test[4]
This test is used to assess central analgesic activity.
-
Apparatus: A hot plate apparatus with a controlled temperature (e.g., 52.5 ± 0.2°C) is used.
-
Animals: Mice are used for this assay.
-
Procedure: Each mouse is placed on the hot plate, and the latency to a pain response (e.g., licking of a hind paw or jumping) is recorded.
-
Cut-off Time: A cut-off time (e.g., 45 seconds) is established to prevent tissue damage.
-
Drug Testing: The latency to the pain response is measured before and after the administration of the test compound or control. An increase in the latency period indicates an analgesic effect.
In Vitro COX Inhibition Assay
This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing co-factors like hematin and L-epinephrine.
-
Incubation: The enzyme is pre-incubated with the test compound (dissolved in a solvent like DMSO) for a specific time (e.g., 10 minutes at 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Measurement of Product Formation: The formation of prostaglandins (e.g., PGE₂) is quantified. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated. The selectivity for COX-2 is determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Conclusion
The structure-activity relationship of this compound, while not directly established, can be reasonably inferred from the existing literature on its analogs. The methyl ester is likely a prodrug that enhances bioavailability and reduces gastrointestinal side effects, hydrolyzing to the active carboxylic acid in vivo. Modifications to the 5-acylamino group have a pronounced effect on analgesic activity, with larger, more lipophilic groups leading to increased potency. This suggests that further exploration of derivatives with varied acyl groups could be a fruitful avenue for developing novel anti-inflammatory and analgesic agents. The provided experimental protocols offer a standardized framework for the synthesis and evaluation of such new chemical entities.
References
A Comparative Benchmarking of Synthetic Routes to Methyl 5-acetamido-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Primary Synthetic Methodologies for Methyl 5-acetamido-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. This guide provides a detailed comparison of two common synthetic routes to this compound, offering experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The efficiency of its production is a critical factor in the overall cost and timeline of drug development. This guide benchmarks two primary synthetic pathways to this compound, providing a clear comparison of their respective strengths and weaknesses.
Synthetic Routes Overview
Two principal synthetic strategies for this compound are prevalent:
-
Route 1: Two-Step Synthesis from 5-Aminosalicylic Acid. This pathway involves the acetylation of the amino group of 5-aminosalicylic acid, followed by the esterification of the carboxylic acid functionality.
-
Route 2: One-Step Synthesis from Methyl 5-amino-2-hydroxybenzoate. This more direct approach involves the acetylation of the amino group of the pre-esterified starting material.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the two synthetic routes.
| Metric | Route 1: From 5-Aminosalicylic Acid | Route 2: From Methyl 5-amino-2-hydroxybenzoate |
| Starting Material | 5-Aminosalicylic Acid | Methyl 5-amino-2-hydroxybenzoate |
| Number of Steps | 2 | 1 |
| Key Reagents | Acetic Anhydride, Methanol, Acid Catalyst | Acetyl Chloride, Base |
| Overall Yield | Good to High (Estimated) | Excellent (up to 99%)[1] |
| Reaction Time | Longer (two separate reactions) | Shorter (one reaction) |
| Purification | Intermediate purification may be required | Direct purification of the final product |
Experimental Protocols
Route 1: Synthesis from 5-Aminosalicylic Acid
Step 1: Acetylation of 5-Aminosalicylic Acid to 5-Acetamido-2-hydroxybenzoic Acid
This procedure is based on the acetylation of aminosalicylic acid derivatives.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 5-aminosalicylic acid in a suitable solvent such as glacial acetic acid or water.
-
Reagent Addition: Slowly add acetic anhydride to the suspension. The molar ratio of acetic anhydride to 5-aminosalicylic acid should be approximately 1.1:1.
-
Reaction Conditions: Heat the reaction mixture with stirring. The temperature and reaction time will vary depending on the solvent used. For example, in water, the mixture can be heated to 90-100°C for 30 minutes.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath to induce precipitation of the product. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude 5-acetamido-2-hydroxybenzoic acid can be recrystallized from water or an ethanol/water mixture to achieve high purity.
Step 2: Esterification of 5-Acetamido-2-hydroxybenzoic Acid to this compound
This procedure follows a general Fischer-Speier esterification protocol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-acetamido-2-hydroxybenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The final product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Route 2: Synthesis from Methyl 5-amino-2-hydroxybenzoate
This highly efficient, one-step protocol is adapted from a similar synthesis of an isomeric compound which reports a near-quantitative yield.[1]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve Methyl 5-amino-2-hydroxybenzoate in a suitable organic solvent such as ethyl acetate. Add an aqueous solution of a mild base, for instance, sodium bicarbonate.
-
Reagent Addition: Cool the biphasic mixture to 0-5°C using an ice bath. Slowly add acetyl chloride (approximately 1.1 equivalents) dropwise from the dropping funnel while maintaining the temperature below 10°C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction for completion by TLC.
-
Work-up and Isolation: Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent if necessary.
Workflow Visualizations
The following diagrams illustrate the logical flow of the two synthetic routes.
References
A Comparative Pharmacokinetic Profile: Methyl 5-acetamido-2-hydroxybenzoate versus Mesalazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profile of Methyl 5-acetamido-2-hydroxybenzoate against the well-established aminosalicylate, Mesalazine (5-aminosalicylic acid or 5-ASA). Due to the limited availability of direct experimental pharmacokinetic data for this compound, this comparison leverages in-silico predictions for the target compound and extensive experimental data for Mesalazine and its primary metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA). This compound is the methyl ester of N-Ac-5-ASA, making this a relevant comparison for understanding its potential behavior in the body.
Overview of Compounds
This compound is a derivative of salicylic acid.[1] Recent research has explored its potential as a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[1][2]
Mesalazine (5-ASA) is an established anti-inflammatory agent widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[3][4][5] It is available in various oral and rectal formulations designed to deliver the active drug to the site of inflammation in the gastrointestinal tract.[5][6]
Comparative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for this compound (based on computational predictions) and Mesalazine (based on experimental data from various formulations).
| Parameter | This compound (In-Silico Prediction) | Mesalazine (5-ASA) (Experimental Data) | N-acetyl-5-ASA (Ac-5-ASA) (Experimental Data) |
| Molecular Weight (Da) | 209.20[7] | 153.14 | 195.17 |
| LogP | 1.9[7] | ~1.2 | ~1.5 |
| Human Intestinal Absorption (%) | High (Predicted) | Variable (21-22% absorbed from extended-release formulations)[8] | - |
| Plasma Protein Binding (%) | - | 43 ± 6[8] | 78 ± 1[8] |
| Blood-Brain Barrier Penetration | Predicted to cross[1] | Low | Low |
Table 1: Physicochemical and Absorption/Distribution Properties
| Parameter | Mesalazine (5-ASA) (Experimental Data) | N-acetyl-5-ASA (Ac-5-ASA) (Experimental Data) |
| Tmax (hours) | 0.5 - 4 (highly formulation dependent)[3] | 1.75 - 8 (formulation dependent)[3] |
| Cmax | 0.02 - 1.2 µg/mL (steady state)[9] | 0.1 - 2.9 µg/mL (steady state)[9] |
| AUC | 4.37 mg/L·h (single 1g oral dose, prolonged-release)[3] | - |
| Elimination Half-life (t1/2) | 0.4 - 2.4 hours (rapid elimination)[9] | 6 - 14 hours[8][9] |
| Urinary Excretion (% of dose) | 11 - 56 (total 5-ASA, formulation dependent)[10][11] | - |
| Fecal Excretion (% of dose) | 12 - 75 (total 5-ASA, formulation dependent)[10][11] | - |
Table 2: Experimental Pharmacokinetic Parameters of Mesalazine and its Metabolite
Experimental Protocols
The experimental data for Mesalazine is derived from various clinical studies. A typical pharmacokinetic study protocol involves the following steps:
-
Subject Recruitment: Healthy adult volunteers or patients with IBD are enrolled.[10]
-
Drug Administration: A single or multiple doses of a specific Mesalazine formulation are administered orally.[3][12]
-
Sample Collection: Serial blood and urine samples are collected at predefined time points over a period of 24 to 96 hours.[10][12]
-
Bioanalysis: Plasma and urine concentrations of Mesalazine and its metabolite, N-Ac-5-ASA, are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life using non-compartmental or compartmental analysis.
Metabolism and Excretion
Mesalazine is primarily metabolized in the intestinal mucosa and the liver via N-acetylation to form N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[3][8][9] This metabolite is considered therapeutically inactive. Both the parent drug and its metabolite are mainly excreted in the urine.[3][8] A significant portion of an oral dose of Mesalazine is not absorbed and is excreted in the feces.[10][11]
This compound , being the methyl ester of N-Ac-5-ASA, would likely undergo hydrolysis by esterases in the plasma and tissues to form N-Ac-5-ASA and methanol. The resulting N-Ac-5-ASA would then follow the known elimination pathway of this metabolite, which is primarily renal excretion.
Visualizations
Caption: Pharmacokinetic pathway of orally administered Mesalazine (5-ASA).
Caption: General workflow for a clinical pharmacokinetic study.
Conclusion
While direct experimental pharmacokinetic data for this compound is not yet available, in-silico predictions suggest it has favorable absorption characteristics. Its structural relationship to N-acetyl-5-aminosalicylic acid, the primary metabolite of Mesalazine, provides a strong basis for predicting its metabolic fate. It is anticipated that this compound would act as a pro-drug for N-Ac-5-ASA.
In contrast, Mesalazine has been extensively studied, and its pharmacokinetic profile is well-characterized, though highly dependent on the specific drug delivery formulation.[10][11] It exhibits rapid metabolism to N-Ac-5-ASA and is eliminated through both renal and fecal routes.[3][8][9]
Further in-vivo studies are necessary to definitively establish the pharmacokinetic profile of this compound and validate the in-silico predictions. This will be crucial for determining its potential therapeutic applications and dosing regimens.
References
- 1. mdpi.com [mdpi.com]
- 2. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacokinetics and toxicity of Mesalazine_Chemicalbook [chemicalbook.com]
- 4. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mesalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in chronic inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gastrotraining.com [gastrotraining.com]
- 7. This compound | C10H11NO4 | CID 2361132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacology and pharmacokinetics of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic review: the pharmacokinetic profiles of oral mesalazine formulations and mesalazine pro-drugs used in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Pharmacokinetics of mesalazine pellets in children with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl 5-acetamido-2-hydroxybenzoate and Methyl 4-acetamido-2-hydroxybenzoate for Researchers and Drug Development Professionals
An In-depth Analysis of Two Isomeric Compounds with Divergent Applications
In the landscape of pharmaceutical intermediates and research chemicals, structural isomers often exhibit remarkably different physicochemical properties and biological activities. This guide provides a comprehensive comparison of two such isomers: Methyl 5-acetamido-2-hydroxybenzoate and Methyl 4-acetamido-2-hydroxybenzoate. While both are derivatives of salicylic acid, their distinct substitution patterns lead to different potential applications, with the 4-acetamido isomer being a well-established precursor in drug synthesis and the 5-acetamido isomer showing promise in the realm of analgesic and anti-inflammatory research.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed side-by-side analysis of their properties, supported by available experimental data. We will delve into their synthesis, spectral characteristics, and known biological relevance, presenting quantitative data in clear, tabular formats and illustrating key processes with diagrams.
Physicochemical and Spectral Properties: A Tabular Comparison
The following tables summarize the key physicochemical and spectral properties of this compound and Methyl 4-acetamido-2-hydroxybenzoate. It is important to note that while extensive experimental data is available for the 4-acetamido isomer, many of the properties for the 5-acetamido isomer are computed, reflecting its less-explored status in the scientific literature.
Table 1: Physicochemical Properties
| Property | This compound | Methyl 4-acetamido-2-hydroxybenzoate |
| Molecular Formula | C₁₀H₁₁NO₄ | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol [1] | 209.20 g/mol [2][3] |
| CAS Number | 81887-68-5[1] | 4093-28-1[2][3] |
| Melting Point | Not available (Experimental) | 146-147 °C[4][5] |
| Boiling Point | Not available (Experimental) | 405.1 ± 35.0 °C (Predicted)[4][5] |
| Density | Not available (Experimental) | 1.317 ± 0.06 g/cm³ (Predicted)[4][5] |
| Solubility | Not available (Experimental) | DMSO (Slightly), Methanol (Slightly)[4][5] |
| Appearance | Not available (Experimental) | Light Brown Solid[2] |
Table 2: Spectral Data
| Spectral Data | This compound | Methyl 4-acetamido-2-hydroxybenzoate |
| ¹H NMR | Data not available in searched literature. | (CDCl₃): δ 10.86 (s, 1H), 7.78 (d, J=8.6Hz, 1H), 7.23 (s, 1H), 7.16 (br s, 1H), 7.10 (d, J=8.6Hz, 1H), 3.92 (s, 3H), 2.19 (s, 3H)[2] |
| ¹³C NMR | Data not available in searched literature. | Data not available in searched literature. |
| Mass Spectrum | GC-MS data mentioned in PubChem, but specific m/z values not detailed.[1] | (m/z): 208 (MH)⁺[2] |
| IR Spectrum | Vapor Phase IR data mentioned in PubChem, but specific wavenumbers not detailed.[1] | Data not available in searched literature. |
Experimental Protocols
Synthesis of Methyl 4-acetamido-2-hydroxybenzoate
A well-documented method for the synthesis of Methyl 4-acetamido-2-hydroxybenzoate involves the acetylation of Methyl 4-amino-2-hydroxybenzoate.[2]
Materials:
-
Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol)
-
Ethyl acetate (750 mL)
-
Water (250 mL)
-
Sodium bicarbonate (34.9 g)
-
Acetyl chloride (29.7 mL, 415.5 mmol)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Methyl 4-amino-2-hydroxybenzoate is dissolved in ethyl acetate.
-
A solution of sodium bicarbonate in water is added to the mixture.
-
The resulting mixture is cooled to 0°C.
-
Acetyl chloride is added dropwise to the cooled mixture over a period of 15 minutes.
-
The reaction mixture is allowed to warm to room temperature and is stirred for 2 hours.
-
The organic and aqueous layers are separated.
-
The organic layer is washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the final product, Methyl 4-acetamido-2-hydroxybenzoate, as a white solid.[2]
The reported yield for this reaction is 99%.[2]
Inferred Synthesis of this compound
While a specific experimental protocol for the synthesis of this compound was not found in the searched literature, a plausible route can be inferred from the synthesis of its corresponding carboxylic acid, 5-acetamido-2-hydroxy benzoic acid.[6] This would likely involve two main steps: the acetylation of 5-amino-2-hydroxybenzoic acid, followed by esterification.
Inferred Two-Step Synthesis:
-
Acetylation: 5-amino-2-hydroxybenzoic acid would be reacted with acetic anhydride to form 5-acetamido-2-hydroxybenzoic acid.[6]
-
Esterification: The resulting carboxylic acid would then undergo esterification, for example, by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid), to yield this compound.
Biological Activity and Applications
Methyl 4-acetamido-2-hydroxybenzoate: A Key Pharmaceutical Intermediate
The primary and well-established role of Methyl 4-acetamido-2-hydroxybenzoate in the scientific and industrial sectors is as a key reagent in the synthesis of Mosapride.[2] Mosapride is a gastroprokinetic agent, acting as a 5-HT₄ receptor agonist, used to enhance gastric motility. The structural integrity and purity of Methyl 4-acetamido-2-hydroxybenzoate are therefore critical for the successful synthesis of this pharmaceutical agent. Beyond its role as a synthetic precursor, there is limited information in the searched literature regarding any intrinsic biological activity of Methyl 4-acetamido-2-hydroxybenzoate itself.
This compound: A Potential Analgesic and Anti-inflammatory Agent
In contrast to its 4-acetamido isomer, this compound is less studied. However, research into its corresponding carboxylic acid, 5-acetamido-2-hydroxy benzoic acid, and its derivatives has indicated potential as non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] Studies have shown that these compounds may exhibit analgesic and anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, with a particular interest in selectivity for COX-2 to minimize gastrointestinal side effects.[6][7]
An in-silico study of 5-acetamido-2-hydroxy benzoic acid derivatives suggested good bioavailability and binding affinity with the COX-2 receptor.[6][7] Furthermore, in-vivo studies on certain derivatives demonstrated a significant reduction in pain activity in animal models.[6][7] While these studies were not conducted directly on this compound, they provide a strong rationale for further investigation into its potential therapeutic applications.
Conclusion
This comparative guide highlights the distinct profiles of this compound and Methyl 4-acetamido-2-hydroxybenzoate. The 4-acetamido isomer is a well-characterized and commercially significant intermediate in pharmaceutical manufacturing. In contrast, the 5-acetamido isomer remains a more nascent research compound, with promising but largely inferred biological activities based on studies of its carboxylic acid analogue.
For researchers in drug discovery and development, Methyl 4-acetamido-2-hydroxybenzoate represents a reliable starting material for the synthesis of Mosapride and potentially other novel compounds. This compound, on the other hand, presents an opportunity for further investigation into its potential as a novel analgesic and anti-inflammatory agent. The lack of extensive experimental data for the 5-acetamido isomer underscores the need for further research to fully elucidate its properties and therapeutic potential. This guide serves as a foundational resource to inform such future investigations.
References
- 1. This compound | C10H11NO4 | CID 2361132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE | 4093-28-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE CAS#: 4093-28-1 [amp.chemicalbook.com]
- 5. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE CAS#: 4093-28-1 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 5-acetamido-2-hydroxybenzoate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 5-acetamido-2-hydroxybenzoate, ensuring compliance with safety protocols and fostering a culture of trust and diligence in laboratory operations.
I. Understanding the Hazard Profile
II. Quantitative Disposal Considerations
The following table summarizes key quantitative and qualitative data points that are essential for the proper disposal of chemical waste like this compound. This information is typically found in Section 13 of a substance's SDS.
| Parameter | Guideline | Source of Information |
| RCRA Hazardous Waste Status | To be determined by the generator based on characteristics of ignitability, corrosivity, reactivity, and toxicity. | Generator's knowledge, analytical testing, or specific state and local regulations. |
| EPA Hazardous Waste Codes | Potentially applicable codes would be determined based on the waste's characteristics. | 40 CFR Part 261 |
| Container Type | Chemically compatible, leak-proof, and tightly sealed containers. Plastic is often preferred.[1] | Institutional chemical hygiene plan and waste disposal guidelines. |
| Maximum Accumulation Volume | A maximum of 55 gallons of hazardous waste may be stored in a Satellite Accumulation Area.[1] | University of Pennsylvania EHRS Guidelines.[1] |
| Acutely Toxic Waste Limit | For P-listed (acutely toxic) wastes, a maximum of one quart of liquid or one kilogram of solid may be accumulated.[1] | University of Pennsylvania EHRS Guidelines.[1] |
| Empty Container Disposal | A container is considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm of residue remains, or 3% by weight for containers less than 110 gallons.[2] For acutely hazardous waste containers, triple rinsing is required.[2] | Resource Conservation and Recovery Act (RCRA) regulations.[2] |
III. Detailed Disposal Protocol
The following is a step-by-step protocol for the proper disposal of this compound. This procedure is designed to minimize risk and ensure regulatory compliance.
Step 1: Waste Minimization
Before beginning any experiment, plan to minimize the amount of waste generated.[1] This can be achieved by:
-
Ordering and using only the necessary amount of the chemical.
-
Considering less hazardous alternatives if possible.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Collect this compound waste in a dedicated container.
-
Do not mix it with other waste streams such as halogenated solvents, strong acids or bases, or oxidizers unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[3]
-
Keep solid and liquid waste in separate containers.[3]
Step 3: Containerization
The choice of container is vital for safe storage and transport.
-
Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, with no cracks or leaks, and has a tightly sealing lid.[3]
-
If reusing a container, ensure it is thoroughly cleaned and that any previous labels are completely removed or defaced.[4]
Step 4: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents: "this compound."
-
Indicate the approximate amount or concentration of the chemical.
-
Include the date when the first waste was added to the container.
-
Your name and laboratory contact information should also be on the label.
Step 5: Storage
Waste must be stored safely pending disposal.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1]
-
The SAA should be under the control of the laboratory personnel.
-
Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[3]
-
Store the container away from heat, sparks, and open flames.
Step 6: Disposal
The final disposal must be handled by trained professionals.
-
Do not dispose of this compound in the regular trash or down the drain.[5]
-
Contact your institution's EHS office to arrange for a pickup of the hazardous waste.
-
Follow their specific procedures for waste pickup requests. This may involve filling out an online form or attaching a specific waste tag to the container.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Methyl 5-acetamido-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Methyl 5-acetamido-2-hydroxybenzoate (C₁₀H₁₁NO₄), a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN166 or NIOSH standards.[1] A face shield should be worn over goggles if there is a significant risk of splashing.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Gloves must be inspected before use and disposed of properly after handling.[1][4] |
| Body Protection | Laboratory Coat | A buttoned lab coat made of a suitable material like Nomex® with cotton clothing underneath.[4][5] |
| Respiratory Protection | Respirator | Required if working outside of a fume hood or if dust/aerosols are generated. Use a NIOSH-approved respirator with appropriate cartridges.[4][6] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe and heel shoes must be worn at all times in the laboratory.[7][8] |
II. Safe Handling and Operational Protocol
A. Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.
B. Procedural Steps for Handling:
-
Preparation:
-
Read and understand this entire protocol before beginning work.
-
Ensure all necessary PPE is available and in good condition.[7]
-
Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) within the fume hood.
-
-
Weighing and Transfer:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean, designated spatula to transfer the desired amount of the compound onto weighing paper or into a suitable container.
-
Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
Close the primary container tightly immediately after use.
-
-
Solution Preparation (if applicable):
-
If preparing a solution, slowly add the weighed compound to the solvent in a flask or beaker with stirring.
-
Ensure the vessel is appropriately sized to prevent splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
-
Wipe down the spatula and any other reusable equipment with a damp cloth or a suitable solvent-moistened wipe. Dispose of the wipe as hazardous waste.
-
Clean the work area within the fume hood.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.[1]
-
Wash hands thoroughly with soap and water after exiting the laboratory.[7]
-
III. Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material from a chemical spill kit.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Prevent entry into the affected area.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
IV. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Includes excess compound, contaminated weighing paper, gloves, bench paper, and wipes. |
| Liquid Waste | Labeled Hazardous Waste Container | Includes solutions containing the compound and solvent rinses from cleaning glassware. Do not mix with incompatible waste streams. |
| Sharps Waste | Puncture-resistant Sharps Container | Includes any contaminated needles, razor blades, or other sharp objects. |
All waste containers must be kept closed when not in use, properly labeled with the contents, and stored in a designated satellite accumulation area until collected by EHS personnel.
V. Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Methyl 5-acetylsalicylate | C10H10O4 | CID 85444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. uwlax.edu [uwlax.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
